(4-Chlorothiophen-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLTSGBFHFCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233280-30-3 | |
| Record name | (4-chlorothiophen-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (4-Chlorothiophen-2-yl)methanol
CAS Number: 233280-30-3
This technical guide provides a comprehensive overview of (4-Chlorothiophen-2-yl)methanol, a halogenated thiophene derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its applications as a key building block in the creation of bioactive molecules.
Chemical and Physical Properties
This compound is a sulfur-containing heterocyclic compound. The presence of a chlorine atom and a hydroxymethyl group on the thiophene ring imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 233280-30-3 | [1] |
| Molecular Formula | C₅H₅ClOS | [1][2] |
| Molecular Weight | 148.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results | |
| XlogP (Computed) | 1.4 | [1][2] |
| Topological Polar Surface Area | 29.5 Ų |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra were not available in the search results, typical chemical shifts and absorption ranges for similar structures are well-established.
| Spectroscopy Type | Expected Key Features |
| ¹H NMR | Signals corresponding to the two aromatic protons on the thiophene ring, a singlet or doublet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling constants between the aromatic protons would be indicative of their relative positions. |
| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring (two substituted and two unsubstituted) and one for the methylene carbon. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3100 cm⁻¹. C-S stretching vibrations are typically observed in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 148 and 150 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or a chlorine atom. |
Experimental Protocols: Synthesis
This compound can be synthesized through the reduction of a suitable precursor, such as 4-chlorothiophene-2-carboxaldehyde. A general experimental protocol for such a reduction is outlined below. This protocol is representative and may require optimization based on laboratory conditions and available reagents.
Reaction: Reduction of 4-chlorothiophene-2-carboxaldehyde
Reagents and Materials:
-
4-chlorothiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol as solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxaldehyde in methanol. The flask should be cooled in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization, if necessary.
Below is a conceptual workflow for this synthesis.
Applications in Drug Development
Thiophene-containing compounds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups and their versatile reactivity, which allows for the synthesis of a wide array of derivatives. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
While specific drug candidates synthesized directly from this compound were not identified in the search results, the thiophene scaffold is a core component of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase.
The logical relationship for the utilization of this compound as a building block in the synthesis of a hypothetical kinase inhibitor is depicted below.
This diagram illustrates how the initial starting material can be chemically modified and then coupled with other molecular fragments to generate a more complex molecule with the potential to inhibit kinase activity. The thiophene ring can serve as a key pharmacophoric element that interacts with the target protein.
Safety Information
This compound is associated with several hazard classifications. Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical guide provides a summary of the available information on this compound. Further research may be required to obtain more detailed experimental data and to fully explore its potential in drug discovery and development.
References
Technical Guide: Physical Properties of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the available computed physical data for this compound and outlines detailed experimental protocols for the determination of its key physical properties. Due to a lack of available experimental data in peer-reviewed literature and commercial supplier documentation, this guide emphasizes the established methodologies for characterizing such compounds.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C5H5ClOS | PubChem[1] |
| Molecular Weight | 148.61 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |
| Topological Polar Surface Area | 48.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 147.9749636 Da | PubChem[1] |
| Monoisotopic Mass | 147.9749636 Da | PubChem[1] |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the primary physical properties of a novel or uncharacterized organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Capillary tubes (sealed at one end)[4]
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[3]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4][5]
-
Place the capillary tube into the heating block of the melting point apparatus.[2]
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the estimated melting point is approached.[2]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2][6]
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.[2]
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.[7][8][9]
Apparatus:
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil for the heating bath
Procedure (Thiele Tube Method):
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.[7][9]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[7][8]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube filled with a heating oil.[10]
-
Gently heat the side arm of the Thiele tube.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]
Density Determination
The density of a liquid can be determined by measuring its mass and volume.[11][12]
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)[11]
-
Analytical balance
-
Pipette
Procedure:
-
Carefully clean and dry a pycnometer or a small volumetric flask.
-
Weigh the empty, dry container on an analytical balance and record the mass.[11]
-
Fill the container to the calibration mark with this compound, ensuring there are no air bubbles.
-
Weigh the filled container and record the mass.
-
The mass of the liquid is the difference between the filled and empty container masses.
-
The volume of the liquid is the calibrated volume of the pycnometer or flask.
-
Calculate the density using the formula: Density = Mass / Volume.[11][12]
-
The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[12]
Solubility Assessment
Determining the solubility of a compound in various solvents provides insight into its polarity and potential for use in different solvent systems.[13][14][15][16]
Apparatus:
-
Small test tubes
-
Graduated cylinder or pipettes
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aqueous HCl, 5% aqueous NaOH)[13][14]
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg of solid or 20 µL of liquid) into a series of small test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.[17]
-
Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).[14]
-
Observe whether the compound has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
-
For aqueous solutions, the pH can be checked to see if the compound is acidic or basic.[15]
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical compound, such as this compound.
References
- 1. This compound | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.ws [chem.ws]
An In-depth Technical Guide to the Molecular Structure of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic pathway. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines publicly available computed data with established principles of organic chemistry to serve as a foundational resource for researchers. This document summarizes key molecular identifiers, computed properties, and safety information, and presents a logical workflow for its synthesis.
Molecular Identity and Structure
This compound is characterized by a thiophene ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. Its fundamental molecular details are crucial for identification and characterization in a laboratory setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₅H₅ClOS | PubChem[1] |
| SMILES | C1=C(SC=C1Cl)CO | PubChem[1][2] |
| InChI Key | ZITLTSGBFHFCOG-UHFFFAOYSA-N | PubChem[1][2] |
| CAS Number | 233280-30-3 | PubChem[1] |
Physicochemical and Computed Properties
Quantitative data regarding the physical and chemical properties of this compound are primarily based on computational models. These predicted values offer valuable insights for experimental design and computational studies.
| Property | Value | Unit | Source |
| Molecular Weight | 148.61 | g/mol | PubChem[1] |
| Monoisotopic Mass | 147.9749636 | Da | PubChem[1][2] |
| XLogP3 | 1.4 | PubChem[1][2] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 1 | PubChem[1] | |
| Exact Mass | 147.9749636 | Da | PubChem[1] |
| Topological Polar Surface Area | 41.5 | Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] | |
| Formal Charge | 0 | PubChem[1] | |
| Complexity | 126 | PubChem[1] |
Experimental Data
As of the date of this publication, a thorough search of scientific literature did not yield specific, publicly available experimental data for this compound, including Nuclear Magnetic Resonance (NMR) spectra or X-ray crystallography studies. Therefore, precise, experimentally determined bond lengths and angles for this molecule cannot be provided. Researchers are encouraged to perform their own analytical characterizations.
Synthesis Protocol: A Plausible Workflow
Hypothetical Experimental Protocol: Reduction of 4-Chloro-2-thiophenecarboxylic Acid
-
Reaction Setup: To a solution of 4-chloro-2-thiophenecarboxylic acid in an anhydrous ether solvent such as tetrahydrofuran (THF), add a suitable reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: After the addition of the reducing agent, the reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C to decompose any excess reducing agent.
-
Workup and Isolation: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Signaling Pathways and Biological Activity
There is currently no available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways or its broader pharmacological activity. As a small molecule, it would typically be investigated as a potential ligand for specific biological targets or as a building block for more complex bioactive molecules.
Safety and Handling
Based on GHS classifications, this compound is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Source: PubChem[1]
Conclusion
This technical guide consolidates the currently available information on the molecular structure and computed properties of this compound. While there is a notable absence of specific experimental data in the public domain, the provided information serves as a valuable starting point for researchers. The hypothetical synthesis workflow offers a practical approach for its preparation in a laboratory setting. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Solubility of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (4-Chlorothiophen-2-yl)methanol, a compound of interest in chemical and pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining the solubility of sparingly soluble organic compounds. These methodologies are detailed to enable researchers to generate precise and reliable solubility data. Additionally, this guide explores the known biological activities of structurally related thiophene derivatives to provide context for the potential relevance of this compound in drug discovery, including a representative signaling pathway.
Introduction to this compound
This compound is a substituted thiophene derivative. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1][2] The physicochemical properties of such compounds, particularly solubility, are critical for their application in drug development, as solubility influences bioavailability, formulation, and efficacy.[3][4]
Solubility Data for this compound
As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate once experimental data has been generated using the protocols outlined in this guide.
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Methanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Ethyl Acetate | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and accurate technique for determining thermodynamic solubility.[5][6][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, buffers of various pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample at high speed or filter it using a syringe filter chemically compatible with the solvent.[6]
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[9][10]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Materials:
-
Saturated solution of this compound (prepared as in the shake-flask method)
-
Evaporating dish or pre-weighed glass vial
-
Analytical balance
-
Pipette
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution and separate the supernatant as described in the shake-flask method.
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a precise volume (e.g., 10 mL) of the clear saturated solution into the evaporating dish.
-
Weigh the dish with the solution (W₂).
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent. Ensure the compound is thermally stable at the chosen temperature.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again (W₃). Repeat the drying and weighing process until a constant weight is achieved.[4]
-
The mass of the solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃). The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.[9]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and specific method for quantifying the concentration of a solute in a saturated solution.[11][12]
Principle: A saturated solution is prepared, filtered, and diluted. The concentration is then determined by comparing the peak area of the analyte to a standard calibration curve.
Procedure:
-
Prepare a saturated solution of this compound as described in the shake-flask method.
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.
-
Develop an appropriate HPLC method (select column, mobile phase, flow rate, and detector wavelength) that provides good separation and a sharp peak for the analyte.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Filter an aliquot of the saturated solution and dilute it to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the solubility of the original saturated solution by applying the dilution factor.[13]
Potential Biological Activity of Thiophene Derivatives
While the specific biological activity of this compound is not extensively documented, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15][16] For instance, some novel thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as AKT and MAPK.[17]
Representative Signaling Pathway: Thiophene Derivative-Induced Apoptosis
The following diagram illustrates a potential mechanism by which a thiophene derivative could induce apoptosis in cancer cells, based on published research on related compounds.[15][17]
Caption: Hypothetical signaling pathway for thiophene-induced apoptosis.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. Although specific solubility data for this compound are not currently available, the detailed experimental protocols provided herein offer a clear path for its determination. The shake-flask, gravimetric, and HPLC-based methods are robust techniques that can yield high-quality, reproducible data essential for drug development and other research applications. Furthermore, the exploration of the biological activities of related thiophene compounds provides a valuable context for future investigations into the therapeutic potential of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. enamine.net [enamine.net]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. improvedpharma.com [improvedpharma.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. pubs.acs.org [pubs.acs.org]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of (4-Chlorothiophen-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for (4-Chlorothiophen-2-yl)methanol (CAS No. 233280-30-3). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and computed spectral information alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Compound Overview
This compound is a substituted thiophene derivative with the molecular formula C₅H₅ClOS and a molecular weight of 148.61 g/mol .[1] Its structure consists of a thiophene ring chlorinated at the 4-position and substituted with a hydroxymethyl group at the 2-position. This combination of a heterocyclic aromatic ring, a halogen, and a primary alcohol functional group results in a unique spectroscopic fingerprint.
Predicted and Computed Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), typical Infrared (IR) absorption frequencies, and computed Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | s | 1H | Thiophene H-5 |
| ~6.9 | s | 1H | Thiophene H-3 |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Thiophene C-2 |
| ~128 | Thiophene C-4 |
| ~125 | Thiophene C-5 |
| ~122 | Thiophene C-3 |
| ~60 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3150-3050 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1500-1400 | Medium-Strong | C=C stretch (thiophene ring) |
| ~1200-1000 | Strong | C-O stretch (primary alcohol) |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The following mass spectrometry data is based on computed values for various adducts of this compound.[2]
Table 4: Computed Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Computed m/z |
| [M]⁺ | 147.97441 |
| [M+H]⁺ | 148.98224 |
| [M+Na]⁺ | 170.96418 |
| [M-H]⁻ | 146.96768 |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF, Orbitrap) is used to determine the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
(4-Chlorothiophen-2-yl)methanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available safety and handling information for (4-Chlorothiophen-2-yl)methanol (CAS No. 233280-30-3). Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a precautionary approach based on its Globally Harmonized System (GHS) classification and general principles for handling chlorinated organic compounds and research chemicals with unknown toxicity. This document is intended to be a resource for laboratory personnel to conduct risk assessments and implement appropriate safety controls.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 233280-30-3 |
| Molecular Formula | C₅H₅ClOS |
| Molecular Weight | 148.61 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
The primary source of hazard information for this compound is its GHS classification as provided in the PubChem database.[1] It is crucial to note that this classification is based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive toxicological studies.
GHS Hazard Summary Table [1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | Warning | H335: May cause respiratory irritation |
Precautionary Statements [1]
A comprehensive list of precautionary statements is provided in the PubChem database. Key recommendations include:
-
Prevention (P2xx): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response (P3xx): IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage (P4xx): Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal (P5xx): Dispose of contents/container to an approved waste disposal plant.
Toxicological Data: A Critical Data Gap
Extensive searches for specific toxicological data for this compound, including LD50 (oral, dermal), LC50 (inhalation), detailed skin and eye irritation studies, and assessments of carcinogenicity, mutagenicity, and reproductive toxicity, did not yield any specific results for this compound.
Therefore, in the absence of specific data, it is prudent to treat this compound as a substance with unknown long-term health effects and to handle it with a high degree of caution. The safety protocols outlined in this guide are based on this principle and the available GHS hazard information.
Experimental Protocols and Methodologies
No specific experimental protocols for the safety assessment of this compound were found in the public domain. Standard OECD guidelines for the testing of chemicals would be the appropriate starting point for any future toxicological evaluation.
Safe Handling and Storage
Given the identified hazards and the lack of comprehensive toxicological data, the following handling and storage procedures are recommended.
5.1. Engineering Controls
-
All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all storage and handling areas.
-
Safety showers and eyewash stations must be readily accessible and tested regularly.
5.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Glove integrity should be checked before each use.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
5.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered separately from other clothing.
5.4. Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure location to restrict access.
Accidental Release and First Aid Measures
6.1. Accidental Release
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Notify safety personnel.
6.2. First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: May emit toxic fumes (carbon oxides, sulfur oxides, hydrogen chloride) under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.
-
Consult with your institution's environmental health and safety department for specific guidance.
Logical and Workflow Diagrams
The following diagrams illustrate general safety principles and workflows applicable to the handling of this compound.
Caption: Relationship between hazard identification, risk assessment, and control measures.
Caption: Standard laboratory workflow for safely handling hazardous chemicals.
Conclusion
This compound is a research chemical with identified acute toxicity, skin, eye, and respiratory irritation hazards. A significant lack of specific toxicological data necessitates a highly cautious approach to its handling. Strict adherence to the use of engineering controls, appropriate personal protective equipment, and sound laboratory hygiene practices is essential to minimize the risk of exposure. All laboratory personnel must be thoroughly trained on the potential hazards and safe handling procedures outlined in this guide before working with this compound.
References
(4-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers
An in-depth examination of (4-Chlorothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. This guide provides a thorough overview of its nomenclature, chemical properties, and a detailed, though synthetically inferred, experimental protocol for its preparation.
Introduction
This compound is a substituted thiophene derivative that has garnered interest in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. The presence of the chlorothiophene core and a reactive hydroxymethyl group makes it a versatile intermediate for the synthesis of more complex molecular architectures. This document aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.
Nomenclature and Synonyms
To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 233280-30-3[1] |
| Molecular Formula | C5H5ClOS[1] |
| Molecular Weight | 148.61 g/mol [1] |
| Synonyms | 4-Chlorothiophene-2-methanol[2] |
| 2-Thiophenemethanol, 4-chloro-[1] | |
| (4-chloro-2-thienyl)methanol[1] | |
| 4-CHLOROTHIOPHENE-2-METHANOL[1] |
Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 147.9749636 Da[1] |
| Monoisotopic Mass | 147.9749636 Da[1] |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 8 |
| Complexity | 126 |
Note: These properties are computationally derived from PubChem.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a standard and reliable method for its preparation would involve the reduction of the corresponding aldehyde, 4-chloro-2-thiophenecarboxaldehyde. The following is a generalized, yet detailed, protocol based on well-established chemical transformations.
Synthesis of this compound via Reduction of 4-chloro-2-thiophenecarboxaldehyde
Reaction Scheme:
A potential synthetic route to this compound.
Materials:
-
4-chloro-2-thiophenecarboxaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol. Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Data
No experimentally-derived spectroscopic data for this compound has been identified in the public domain. For researchers who synthesize this compound, it is recommended to perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward process that relies on the fundamental principles of organic chemistry. The logical workflow is depicted below.
Workflow for the synthesis of this compound.
Conclusion
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. While detailed experimental data on the compound itself is sparse in publicly available literature, its synthesis can be reliably achieved through the reduction of its corresponding aldehyde. This guide provides a foundational resource for researchers, offering a comprehensive list of synonyms, computed physicochemical properties, and a detailed, practical protocol for its preparation. Further experimental characterization of this compound would be a valuable contribution to the chemical sciences.
References
Commercial Suppliers and Technical Guide for (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene ring system is a key structural motif in a variety of biologically active compounds. This technical guide provides an in-depth overview of commercial suppliers, a detailed synthetic protocol, and its application in the development of kinase inhibitors.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary, and pricing is often available upon request. Below is a summary of some commercial sources.
| Supplier | CAS Number | Purity | Available Quantities |
| AOBChem | 233280-30-3 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g (Backordered, China stock delivered in 7-10 days)[1] |
| Aladdin Scientific Corporation | 193602-41-4 | ≥97% | 1g |
| CHIRALEN | 1807212-33-4 | 98% | 100mg, 250mg, 1g |
| BLD Pharm | 193602-41-4 | ≥97% (typical) | Inquire for details |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C5H5ClOS[2][3] |
| Molecular Weight | 148.61 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 233280-30-3[2] |
| Appearance | Not specified, likely an oil or low-melting solid |
| Storage | 2-8°C, sealed in a dry environment[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 4-chlorothiophene-2-carbaldehyde. The following is a representative experimental protocol.
Reaction: Reduction of 4-chlorothiophene-2-carbaldehyde
Reagents and Materials:
-
4-chlorothiophene-2-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carbaldehyde in methanol at 0°C (ice bath) with stirring.
-
Reduction: Slowly add sodium borohydride to the solution in portions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[6] this compound serves as a crucial intermediate in the synthesis of more complex molecules targeting these pathways.
For instance, derivatives of this compound can be elaborated to form N-(thiophen-2-yl)benzamides, which have been identified as potent inhibitors of the BRAF V600E mutant kinase, a key driver in many melanomas.[4] The synthesis of such inhibitors often involves the conversion of the hydroxymethyl group of this compound to other functionalities, such as an amine or a carboxylic acid, to enable coupling with other molecular fragments.
Below is a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor.
Safety Information
This compound is classified as harmful and an irritant.[2]
-
Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. This compound [aobchem.com]
- 2. This compound | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
An In-depth Technical Guide on the Core Reactivity of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom, a hydroxymethyl group, and the inherent reactivity of the thiophene ring provide multiple avenues for synthetic transformations. This guide details the fundamental reactivity of this compound, providing insights into its synthesis and key chemical modifications, supported by experimental protocols and quantitative data.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-chloro-2-thiophenecarboxaldehyde.
Experimental Protocol: Reduction of 4-chloro-2-thiophenecarboxaldehyde
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
| Reactant | Molar Eq. |
| 4-chloro-2-thiophenecarboxaldehyde | 1.0 |
| Sodium borohydride (NaBH₄) | 1.1 |
Typical Yield: 90-98%
Core Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of this compound is a key site for various chemical transformations, including oxidation and conversion to a leaving group for subsequent nucleophilic substitution.
Oxidation Reactions
The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidizing agent.
Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are effective for this transformation.
Reaction Scheme:
Caption: Oxidation to the corresponding aldehyde.
Experimental Protocol: PCC Oxidation
-
Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (CH₂Cl₂).
-
Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the suspension.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield 4-chloro-2-thiophenecarboxaldehyde.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Pyridinium Chlorochromate (PCC) | 1.5 |
Typical Yield: 75-85%
Stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄/acetone) are required for the oxidation to the carboxylic acid.
Reaction Scheme:
Caption: Oxidation to the corresponding carboxylic acid.
Experimental Protocol: Jones Oxidation
-
Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise to the solution until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-2-thiophenecarboxylic acid.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Jones Reagent | Excess |
Typical Yield: 70-80%
Conversion to (4-Chlorothiophen-2-yl)methyl Halides
The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding chloride.
Reaction Scheme:
Caption: Conversion to the corresponding chloride.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Add thionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (4-Chlorothiophen-2-yl)methyl chloride.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Thionyl chloride (SOCl₂) | 1.1 |
| Pyridine | 1.2 |
Typical Yield: 85-95%
Reactivity of the Thiophene Ring
The chloro-substituted thiophene ring is a versatile platform for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position and the potential for functionalization at the 5-position (alpha to the sulfur atom) are key reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound, particularly the corresponding halides (e.g., bromide or iodide, which can be prepared from the methanol), are excellent substrates for a range of cross-coupling reactions.
This reaction forms a new carbon-carbon bond by coupling an organoboron compound with a halide.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
General Reaction Scheme:
Caption: Heck cross-coupling reaction.
This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
General Reaction Scheme:
Caption: Sonogashira cross-coupling reaction.
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Note on Cross-Coupling Protocols: The specific conditions for these reactions (catalyst, ligand, base, solvent, and temperature) are highly dependent on the specific substrates and desired products. Optimization is often required to achieve high yields.
Summary of Key Reactions and Data
| Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Synthesis | 4-chloro-2-thiophenecarboxaldehyde | NaBH₄, Methanol | This compound | 90-98 |
| Oxidation (Aldehyde) | This compound | PCC, CH₂Cl₂ | 4-chloro-2-thiophenecarboxaldehyde | 75-85 |
| Oxidation (Carboxylic Acid) | This compound | Jones Reagent | 4-chloro-2-thiophenecarboxylic acid | 70-80 |
| Chlorination | This compound | SOCl₂, Pyridine | (4-Chlorothiophen-2-yl)methyl chloride | 85-95 |
| Suzuki-Miyaura Coupling | (4-Chlorothiophen-2-yl)methyl bromide | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiophene derivative | Variable |
| Heck Reaction | 2-Bromo-4-chlorothiophene | Alkene, Pd catalyst, Base | Alkene-substituted thiophene derivative | Variable |
| Sonogashira Coupling | 2-Iodo-4-chlorothiophene | Terminal Alkyne, Pd catalyst, Cu(I), Base | Alkyne-substituted thiophene derivative | Variable |
| Buchwald-Hartwig Amination | 2-Bromo-4-chlorothiophene | Amine, Pd catalyst, Base | Amine-substituted thiophene derivative | Variable |
Conclusion
This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The hydroxymethyl group offers a handle for oxidation and nucleophilic substitution, while the thiophene ring, particularly after conversion of the alcohol to a halide, provides a scaffold for a variety of powerful palladium-catalyzed cross-coupling reactions. This diverse reactivity makes it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel compounds with significant applications.
Methodological & Application
Application Notes and Protocols: (4-Chlorothiophen-2-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorothiophen-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, offering a reactive hydroxyl group and a thiophene core amenable to further functionalization. Its utility spans the synthesis of pharmaceutical intermediates, agrochemicals, and materials with desirable electronic properties. This document provides an overview of its applications and detailed protocols for key transformations.
Overview of Synthetic Applications
This compound serves as a precursor to a variety of more complex molecules. The primary reactive site is the hydroxymethyl group, which can be readily oxidized to the corresponding aldehyde or converted to a leaving group for nucleophilic substitution. The chloro-substituted thiophene ring allows for subsequent cross-coupling reactions, providing a pathway to elaborate molecular scaffolds.
A general workflow for the utilization of this compound is depicted below. This workflow highlights the key transformations that convert the initial building block into more complex and functionally diverse intermediates.
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
Oxidation to 4-Chloro-2-thiophenecarboxaldehyde
The oxidation of the primary alcohol to an aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Manganese(IV) oxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure (using MnO₂):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of alcohol) in a round-bottom flask, add activated manganese(IV) oxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-chloro-2-thiophenecarboxaldehyde.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure aldehyde.
-
Quantitative Data:
| Oxidizing Agent | Equivalents | Solvent | Reaction Time (h) | Yield (%) |
| MnO₂ | 5-10 | Dichloromethane | 4-24 | 75-90 |
| PCC | 1.5 | Dichloromethane | 1-3 | 70-85 |
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether. This reaction is particularly useful for introducing a variety of side chains.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data:
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 2-4 | 85-95 |
| Benzyl Bromide | NaH | THF | 4-8 | 80-90 |
| Ethyl Bromoacetate | NaH | DMF | 6-12 | 70-80 |
Conversion to 2-(Chloromethyl)-4-chlorothiophene for Subsequent Coupling Reactions
For certain cross-coupling reactions, converting the alcohol to a more reactive halide, such as a chloride, is advantageous.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Pyridine (optional, as a scavenger for HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and gas trap
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl generated.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-chlorothiophene.
-
The product is often used in the next step without further purification, but can be purified by vacuum distillation or column chromatography if necessary.
-
Quantitative Data:
| Reagent | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | SOCl₂ | Dichloromethane | 1-3 (reflux) | 80-95 |
This activated intermediate can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 2-position.
Caption: Suzuki-Miyaura coupling of the activated intermediate.
Applications in the Synthesis of Bioactive Molecules
Thiophene-containing compounds are prevalent in many biologically active molecules, including kinase inhibitors and anti-inflammatory agents. This compound provides a valuable starting point for the synthesis of such compounds. For instance, the corresponding aldehyde can be a key component in the synthesis of chalcones, which are known to possess a wide range of pharmacological activities.
While direct signaling pathway diagrams involving this compound are not available, the logical flow for its use in the discovery of bioactive compounds can be visualized.
The Versatility of (4-Chlorothiophen-2-yl)methanol in Medicinal Chemistry: A Scaffolding Approach
(4-Chlorothiophen-2-yl)methanol is emerging as a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique combination of a reactive hydroxymethyl group and a chlorinated thiophene ring provides a platform for synthesizing a diverse range of derivatives with potential applications in various disease areas, including inflammation, infectious diseases, and oncology. The thiophene moiety, a well-recognized pharmacophore, often serves as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability and binding affinity. The presence of a chlorine atom can further modulate the electronic properties and metabolic fate of the resulting molecules.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of biologically active compounds.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₅ClOS |
| Molecular Weight | 148.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 233280-30-3 |
Application Notes
The this compound scaffold is a key component in the synthesis of various heterocyclic compounds with demonstrated biological activities. One notable application is in the development of anti-inflammatory and analgesic agents through the synthesis of thiazole derivatives. These derivatives have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Furthermore, the general class of chlorothiophene-containing molecules has been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: Thiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. The presence of the thiophene ring is crucial for their mechanism of action, which can involve the inhibition of essential enzymes like bacterial type II topoisomerases.
-
Anticancer Agents: Chlorothiophene-based chalcones have been explored for their potential to target pathways involved in cancer progression, such as the p53 signaling pathway.
-
Kinase Inhibitors: The thiophene scaffold is present in numerous kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the target kinase.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible and standard laboratory-scale synthesis of this compound involves the reduction of a suitable precursor such as 4-chlorothiophene-2-carbaldehyde or 4-chlorothiophene-2-carboxylic acid.
Materials:
-
4-chlorothiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-chlorothiophene-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives
This protocol is adapted from a known procedure for synthesizing thiazole derivatives, which are known to possess anti-inflammatory and analgesic properties.[1] This multi-step synthesis starts from a precursor that can be derived from this compound.
Step 1: Oxidation of this compound to 1-(4-chlorothiophen-2-yl)ethanone
This step would first involve the conversion of the alcohol to a suitable intermediate for the introduction of the acetyl group, for example, via oxidation to the aldehyde followed by a Grignard reaction and subsequent oxidation. For the purpose of this protocol, we will assume the availability of 1-(4-chlorothiophen-2-yl)ethanone.
Step 2: Bromination of 1-(4-chlorothiophen-2-yl)ethanone
-
To a solution of 1-(4-chlorothiophen-2-yl)ethanone (1.0 eq) in diethyl ether, add bromine (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
Step 3: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine
-
To a solution of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Heat the mixture at 80 °C for 5 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
Step 4: Synthesis of Final Thiazole Derivatives (General Procedure)
-
Treat 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 eq) with N-bromosuccinimide (NBS) (1.0 eq) at 0 °C.
-
Subsequently, add the desired primary or secondary amine (1.5 eq).
-
Finally, treat the intermediate with potassium carbonate (0.5 eq) in dimethylformamide (DMF) at 70 °C to obtain the target derivative.
Quantitative Data
While specific quantitative data for direct derivatives of this compound is limited in publicly available literature, the following table presents data for related thiophene-containing compounds, illustrating their potential biological activities.
Table 1: In Vitro Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| 5a | >100 | 12.5 | 15.2 |
| 5b | >100 | 10.8 | 13.7 |
| 5c | >100 | 9.5 | 11.3 |
| 5d | >100 | 8.1 | 9.8 |
| 5e | >100 | 7.3 | 8.5 |
| 5f | >100 | 6.5 | 7.1 |
| 5g | >100 | 5.8 | 6.4 |
| Celecoxib | >100 | 0.05 | - |
| Zileuton | - | - | 0.5 |
Table 2: Antimicrobial Activity of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides
| Compound | MIC against MRSA (µg/mL) | MIC against MSSA (µg/mL) |
| 10 | 4-8 | 4-8 |
| 16 | 4-8 | 4-8 |
Visualizations
Caption: Synthetic workflow from a precursor to this compound and its subsequent derivatization.
Caption: Potential mechanism of action for anti-inflammatory derivatives of this compound.
References
Application Notes and Protocols for the Preparation of Analgesic Compounds from a (4-Chlorothiophen-2-yl)methanol Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel analgesic compounds derived from a functionalized thiophene scaffold, specifically starting from a derivative of (4-Chlorothiophen-2-yl)methanol. The protocols outlined below are based on the successful synthesis and characterization of thiazole derivatives with potent anti-inflammatory and analgesic properties. The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Introduction
Thiophene and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including analgesic and anti-inflammatory effects.[1][2][3][4] The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant area of research. This document details the preparation of a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have shown promise as potent and selective COX-2 inhibitors with significant analgesic activity in preclinical models.[5][6][7]
Synthetic Pathway Overview
The synthesis commences with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, a close derivative of this compound. The resulting α-bromo ketone undergoes a condensation reaction with thiourea to form the key thiazole amine intermediate. Subsequent N-functionalization of this intermediate yields a library of target compounds.
Caption: Synthetic route for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.
Experimental Protocols
Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2)
-
To a solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in diethyl ether (1.0 M), add bromine (Br₂) dropwise over a period of 2 hours at room temperature.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3)
-
A mixture of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) is heated at 80°C for 5 hours.[5]
-
After cooling to room temperature, add water to the reaction mixture.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
General Procedure for the Synthesis of Target Compounds (5a-5g)
-
To a solution of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 equivalent) in an appropriate solvent, add N-bromosuccinimide (NBS) (1.0 equivalent) at 0°C.[8]
-
Stir the reaction mixture for a specified time, then add the corresponding primary or secondary amine (1.5 equivalents).[8]
-
Allow the reaction to proceed at room temperature until completion as monitored by TLC.
-
Add potassium carbonate (0.5 equivalents) and dimethylformamide (1.0 M) to the reaction mixture and heat at 70°C.[8]
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compounds.
Quantitative Data Summary
The synthesized compounds were evaluated for their in vitro anti-inflammatory and in vivo analgesic activities. The results for the most potent compounds are summarized below.
In Vitro COX/LOX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) |
| 5b | 32.11 ± 1.08 | 0.76 ± 0.03 | 42 | >100 |
| 5d | 85.12 ± 2.15 | 0.76 ± 0.04 | 112 | 23.08 ± 0.92 |
| 5e | 94.23 ± 2.54 | 0.76 ± 0.05 | 124 | 38.46 ± 1.21 |
| Aspirin | 15.32 ± 0.78 | - | - | - |
| Celecoxib | - | 0.05 ± 0.01 | - | - |
| Zileuton | - | - | - | 11.00 ± 0.55 |
Data extracted from a study by Sadiq et al. (2024).[5][7]
In Vivo Analgesic Activity (Hot Plate Test)
| Treatment | Dose (mg/kg) | Latency Time (s) at 30 min | Latency Time (s) at 60 min | Latency Time (s) at 90 min |
| Control | - | 5.2 ± 0.3 | 5.4 ± 0.4 | 5.1 ± 0.2 |
| 5d | 5 | 8.1 ± 0.5 | 10.2 ± 0.6 | 12.5 ± 0.7 |
| 10 | 9.5 ± 0.6 | 12.8 ± 0.8 | 15.1 ± 0.9 | |
| 20 | 11.2 ± 0.7 | 15.4 ± 1.0 | 18.2 ± 1.1 | |
| 5e | 5 | 7.9 ± 0.4 | 9.8 ± 0.5 | 11.9 ± 0.6 |
| 10 | 9.1 ± 0.5 | 12.1 ± 0.7 | 14.5 ± 0.8 | |
| 20 | 10.8 ± 0.6 | 14.9 ± 0.9 | 17.5 ± 1.0 |
*p < 0.05 compared to the control group. Data represents mean ± SEM. Data extracted from a study by Sadiq et al. (2024).[5][6][7]
Signaling Pathway
The analgesic and anti-inflammatory effects of these thiophene derivatives are primarily attributed to their inhibition of the COX and LOX enzymes. These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, these compounds effectively reduce the synthesis of these mediators, thereby alleviating pain and inflammation.[5][6][7]
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
Conclusion
The 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold represents a promising starting point for the development of novel analgesic and anti-inflammatory agents. The detailed protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate new chemical entities based on this privileged structure. Further optimization of these compounds could lead to the discovery of drug candidates with superior efficacy and safety profiles.
References
- 1. nonacidic-thiophene-based-derivatives-as-potential-analgesic-and-design-synthesis-biological-evaluation-and-metabolic-stability-study - Ask this paper | Bohrium [bohrium.com]
- 2. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a promising class of anti-inflammatory agents derived from (4-Chlorothiophen-2-yl)methanol. The described synthetic pathway leads to the formation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have demonstrated significant inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][2][3][4]
The protocols detailed below are designed for researchers in medicinal chemistry and drug discovery. They provide a multi-step synthetic route, starting from the commercially available this compound, to produce a key intermediate, which is then further functionalized to generate a library of potential anti-inflammatory drug candidates.
Introduction to Therapeutic Target: The Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and it is critically mediated by the metabolic products of arachidonic acid. Two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][6][7]
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins, which are involved in pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[6]
-
Lipoxygenase (LOX) Pathway: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and are particularly implicated in allergic and asthmatic responses.[6][7]
Dual inhibition of both COX and LOX pathways is a highly sought-after strategy in the development of new anti-inflammatory drugs, as it may offer a broader spectrum of activity and potentially a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6] The thiophene-based compounds described herein have shown potential as dual inhibitors of these pathways.[1][3]
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process beginning with the conversion of this compound to a key ketone intermediate, 1-(4-chlorothiophen-2-yl)ethan-1-one. This intermediate is then transformed into the 4-(4-chlorothiophen-2-yl)thiazol-2-amine core, which serves as a scaffold for further derivatization to produce the final anti-inflammatory compounds.
Figure 1: Overall synthetic workflow from the starting material to the final anti-inflammatory agents.
Experimental Protocols
Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are required for specific steps, particularly the Grignard reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Oxidation of this compound to 4-Chlorothiophene-2-carbaldehyde
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorothiophene-2-carbaldehyde.
Step 2: Synthesis of 1-(4-Chlorothiophen-2-yl)ethanol via Grignard Reaction
This protocol details the addition of a methyl group to the aldehyde using a Grignard reagent to form a secondary alcohol.
Materials:
-
4-Chlorothiophene-2-carbaldehyde
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chlorothiophene-2-carbaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-(4-chlorothiophen-2-yl)ethanol, which can be used in the next step without further purification.
Step 3: Oxidation of 1-(4-Chlorothiophen-2-yl)ethanol to 1-(4-Chlorothiophen-2-yl)ethan-1-one
This protocol describes the oxidation of the secondary alcohol to the key ketone intermediate.
Materials:
-
1-(4-Chlorothiophen-2-yl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as in Step 1, using 1-(4-chlorothiophen-2-yl)ethanol as the starting material.
-
The product, 1-(4-chlorothiophen-2-yl)ethan-1-one, should be purified by column chromatography on silica gel if necessary.
Step 4: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
This protocol is adapted from the literature for the synthesis of the thiazole scaffold.[1][3]
Materials:
-
1-(4-Chlorothiophen-2-yl)ethan-1-one
-
Bromine (Br₂)
-
Diethyl ether
-
Thiourea
-
Ethanol
-
Aqueous potassium carbonate solution
Procedure:
-
Bromination: Dissolve 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in diethyl ether. Add bromine (1.0 equivalent) dropwise at room temperature. Stir the mixture for 2-3 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
-
Thiazole Formation: To a solution of the crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one in ethanol, add thiourea (1.2 equivalents). Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with an aqueous potassium carbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
Step 5: Synthesis of N-Substituted 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives
This is a general procedure for the derivatization of the primary amine.
Materials:
-
4-(4-Chlorothiophen-2-yl)thiazol-2-amine
-
Appropriate acyl chloride or sulfonyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0°C and add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-substituted derivative.
Quantitative Data
The following tables summarize the reported in vitro anti-inflammatory activity of a series of synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1][4]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | R-Group on Amine | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| 5b | 4-Fluorobenzoyl | 39.64 | 0.93 | 42 |
| 5d | 3,4-Dimethoxybenzoyl | >100 | 0.83 | 112 |
| 5e | 4-Hydroxybenzoyl | >100 | 0.76 | 124 |
| Aspirin | Standard | 15.32 | - | - |
| Celecoxib | Standard | - | 0.05 | - |
Table 2: In Vitro 5-LOX Inhibitory Activity
| Compound | R-Group on Amine | 5-LOX IC₅₀ (µM) |
| 5d | 3,4-Dimethoxybenzoyl | 23.08 |
| 5e | 4-Hydroxybenzoyl | 38.46 |
| Zileuton | Standard | 11.00 |
Signaling Pathway Diagram
The synthesized compounds exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. The following diagram illustrates the COX and LOX pathways and the points of inhibition.
Figure 2: The arachidonic acid cascade and points of inhibition by the synthesized thiophene derivatives.
Conclusion
The synthetic protocols and biological data presented in these application notes provide a solid foundation for the development of novel anti-inflammatory agents based on a 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold. The ability of these compounds to inhibit both COX and LOX pathways makes them attractive candidates for further preclinical investigation. Researchers can utilize these methods to synthesize a variety of analogs and explore their structure-activity relationships to optimize their potency and selectivity as dual-acting anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. athmicbiotech.com [athmicbiotech.com]
Application of (4-Chlorothiophen-2-yl)methanol in Agrochemical Synthesis: Notes and Protocols
(4-Chlorothiophen-2-yl)methanol , a substituted thiophene derivative, serves as a versatile building block in the synthesis of various agrochemicals. Its inherent chemical functionalities, the reactive hydroxyl group and the chlorinated thiophene ring, allow for its incorporation into a diverse range of molecular scaffolds, ultimately leading to the development of novel fungicides, insecticides, and herbicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals in the agrochemical sector.
The primary application of this compound in agrochemical synthesis often involves its conversion to other key intermediates. One such strategic transformation is its oxidation to 2-Acetyl-4-chlorothiophene . This ketone derivative is a crucial precursor for the synthesis of bioactive thiazole compounds, which have shown promise as potent agrochemical agents.
Key Intermediate: 2-Acetyl-4-chlorothiophene
Recent studies have highlighted the use of 2-Acetyl-4-chlorothiophene in the preparation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. These compounds are of significant interest due to their potential biological activities, which are currently being explored for various applications, including in the agrochemical field.
Synthetic Pathway Overview
A logical synthetic pathway from this compound to these promising thiazole derivatives can be delineated. This multi-step synthesis involves an initial oxidation of the starting material, followed by a series of reactions to construct the final thiazole-containing agrochemical candidates.
Caption: Synthetic workflow from this compound to agrochemical candidates.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Acetyl-4-chlorothiophene
This protocol describes a general method for the oxidation of a primary alcohol to a ketone. Specific reagents and conditions may need to be optimized for this particular substrate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware: Round-bottom flask, dropping funnel, beaker, graduated cylinders
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add a suitable amount of Celatom® to the solution.
-
In a separate beaker, prepare a slurry of PCC in anhydrous DCM.
-
Slowly add the PCC slurry to the stirring solution of the alcohol at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Acetyl-4-chlorothiophene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives
This protocol is based on the multi-step synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives starting from 2-Acetyl-4-chlorothiophene[1][2].
Step 1: Bromination of 2-Acetyl-4-chlorothiophene
Materials:
-
2-Acetyl-4-chlorothiophene (1-(4-chlorothiophen-2-yl)ethanone)
-
Bromine (Br₂)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware: Round-bottom flask, dropping funnel, separatory funnel
Procedure:
-
Dissolve 4.18 g of 2-Acetyl-4-chlorothiophene in 30 ml of diethyl ether in a round-bottom flask.[3]
-
Cool the solution in an ice bath.
-
Slowly add 1.5 ml of bromine to the cooled solution with stirring.[3]
-
Continue stirring at room temperature for 2 hours.[3]
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the organic phase.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to obtain the brominated compound, 2-bromo-1-(4-chlorothiophen-2-yl)ethanone.[3]
Step 2: Condensation with Thiourea to form 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
Materials:
-
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone (from Step 1)
-
Thiourea
-
Ethanol (EtOH)
-
Chloroform
-
Aqueous potassium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Glassware: Round-bottom flask, beakers
Procedure:
-
To a solution of the brominated compound from Step 1 in 30 ml of EtOH, add 2.1 g of thiourea at room temperature.[3]
-
Stir the mixture at 80°C overnight.[3]
-
Filter the precipitate and evaporate the solvent from the filtrate under reduced pressure.[3]
-
Add chloroform to the residue and wash the organic layer with aqueous potassium carbonate and brine.[3]
-
Dry the organic layer over sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure and wash the resulting residue with a 1:1 mixture of hexane and EtOAc to obtain 2.57 g of 2-amino-4-(4-chlorothiophen-2-yl)thiazole.[3]
Quantitative Data
The following table summarizes the reported yield and purity for the synthesis of 2-Acetyl-4-chlorothiophene from thiophene, which is a related precursor. While the starting material is different, this data provides an indication of the efficiency of chlorination and acylation on the thiophene ring.
| Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-Acetyl-4-chlorothiophene | Thiophene | Acylating agent, Lewis acid, Chlorinating agent | 43 - 45 | > 99 | --INVALID-LINK-- |
| 2-Acetyl-4-chlorothiophene | 2-Acetylthiophene | N-chlorosuccinimide (NCS), Aluminum trichloride | 71.8 | - | --INVALID-LINK-- |
| 2-Acetyl-4-chlorothiophene | 2-Acetylthiophene | N-chlorosuccinimide (NCS), Zinc chloride | 68.3 | 99.58 | --INVALID-LINK-- |
Logical Relationship Diagram
Caption: Logical flow from precursor to final agrochemical product.
Conclusion
This compound represents a valuable, yet perhaps underutilized, starting material in the synthesis of novel agrochemicals. Through a straightforward oxidation to 2-Acetyl-4-chlorothiophene, a gateway is opened to a rich chemistry of thiazole derivatives with potential applications in crop protection. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this chlorinated thiophene alcohol in the discovery and development of next-generation agrochemical solutions. Further optimization of reaction conditions and exploration of diverse derivatizations are encouraged to fully realize the potential of this versatile building block.
References
- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]
Application Notes and Protocols for the Oxidation of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of (4-Chlorothiophen-2-yl)methanol to its corresponding aldehyde, 4-chlorothiophene-2-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below describe three common and effective methods for this oxidation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a heteroaromatic alcohol, and its oxidation product, 4-chlorothiophene-2-carbaldehyde, is a valuable building block in medicinal chemistry. The choice of oxidant and reaction conditions is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the potentially sensitive thiophene ring.
The methods presented here offer distinct advantages. The Swern oxidation is a mild and widely used protocol that operates at low temperatures.[1][2][3] The Dess-Martin periodinane (DMP) oxidation is also known for its mildness, neutral pH conditions, and high chemoselectivity.[4][5][6] Oxidation with activated manganese dioxide (MnO₂) is a useful heterogeneous method, particularly effective for benzylic and allylic-type alcohols, which are structurally analogous to the substrate of interest.[1][7]
Key Experimental Protocols
Below are detailed procedures for the three recommended oxidation methods. Researchers should select the most appropriate method based on available equipment, scale, and the specific requirements of their synthetic route.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[2][3] It is a high-yielding but requires cryogenic conditions and careful handling of reagents.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (a dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent, Dess-Martin periodinane, for a mild and selective oxidation at room temperature.[4][5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a heterogeneous oxidant that offers a simple work-up procedure.[1][7] A large excess of the reagent is often required.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in DCM or chloroform, add activated manganese dioxide (5-10 equivalents) in portions.
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with DCM or chloroform.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of primary alcohols to aldehydes using the described methods. The exact yields for this compound may vary.
| Oxidation Method | Typical Yield (%) | Typical Reaction Time (h) | Reaction Temperature (°C) | Key Considerations |
| Swern Oxidation | 85-95% | 2-4 | -78 to RT | Requires cryogenic conditions; produces malodorous dimethyl sulfide.[3] |
| Dess-Martin (DMP) | 90-98% | 1-3 | Room Temperature | Mild conditions; DMP can be explosive under certain conditions.[5] |
| MnO₂ Oxidation | 70-90% | 2-24 | Room Temperature | Heterogeneous reaction; requires a large excess of oxidant; simple work-up.[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the transformation.
Caption: Chemical transformation and potential side reaction.
References
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
Application Notes and Protocols for the Reduction of (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorothiophen-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chemical modification, particularly the reduction of the hydroxymethyl group to a methyl group, yields 2-methyl-4-chlorothiophene, a valuable building block in medicinal chemistry. The thiophene moiety is a prevalent scaffold in numerous drug molecules due to its bioisosteric relationship with the benzene ring, offering modified physicochemical properties and metabolic profiles.
These application notes provide detailed protocols for the reduction of this compound, focusing on methods that are broadly applicable in a research and drug development setting. The protocols are based on established methodologies for the reduction of analogous aromatic and heterocyclic alcohols.
Reduction Methodologies
The reduction of the benzylic-like alcohol functionality in this compound to a methyl group can be achieved through several synthetic routes. The choice of method will depend on the desired scale, available reagents, and the substrate's tolerance to specific reaction conditions. The primary methods covered in these notes are:
-
Catalytic Transfer Hydrogenation: A mild and efficient method utilizing a catalyst (e.g., Palladium on Carbon or Raney® Nickel) and a hydrogen donor molecule.
-
Reduction with Triethylsilane and Palladium(II) Chloride: A chemoselective method that avoids the use of gaseous hydrogen.
While other methods such as direct catalytic hydrogenation with H₂, or harsher methods like the Clemmensen or Wolff-Kishner reductions (following an initial oxidation to the aldehyde), are also possible, the protocols below focus on more readily implemented and milder laboratory-scale procedures.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction conditions and expected outcomes for the reduction of aromatic alcohols, which can be considered analogous to this compound.
| Reduction Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid / Triethylamine | 80 - 100 | 2 - 6 | 85 - 95 | Effective for a range of aromatic alcohols. |
| Catalytic Transfer Hydrogenation | Raney® Nickel | 2-Propanol | 80 - 150 | 4 - 24 | 70 - 90 | Good for substrates sensitive to acidic conditions. |
| Silane Reduction | PdCl₂ | Triethylsilane / Dichloromethane | Room Temp. - 40 | 1 - 4 | 90 - 98 | Highly efficient and proceeds under mild conditions. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid
This protocol describes the reduction of this compound to 2-methyl-4-chlorothiophene using palladium on carbon as the catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a 5:2 mixture of formic acid and triethylamine (5-10 equivalents relative to the substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Triethylsilane and Palladium(II) Chloride
This protocol outlines the reduction using triethylsilane as the hydride source, catalyzed by palladium(II) chloride. This method is advantageous due to its mild reaction conditions and the avoidance of gaseous hydrogen.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add palladium(II) chloride (1-5 mol%).
-
To the stirred suspension, add triethylsilane (2-3 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
General Workflow for the Reduction of this compound
Caption: General experimental workflow for the reduction.
Decision Pathway for Selecting a Reduction Method
Caption: Decision tree for selecting a reduction protocol.
Safety Precautions
-
Palladium on Carbon and Raney® Nickel: These catalysts can be pyrophoric, especially when dry and exposed to air. Handle them with care, preferably under an inert atmosphere or as a slurry.
-
Triethylsilane: Flammable liquid. Handle in a well-ventilated fume hood.
-
Formic Acid: Corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: A suspected carcinogen. Use appropriate personal protective equipment and work in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Application Notes and Protocols: Nucleophilic Substitution Reactions on (4-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing nucleophilic substitution reactions on (4-Chlorothiophen-2-yl)methanol. This versatile starting material possesses two key reactive sites: the primary alcohol of the methanol group and the chlorine atom on the thiophene ring. The protocols outlined below focus on the substitution at the benzylic-like alcohol position, a common and crucial transformation in medicinal chemistry for the synthesis of diverse derivatives such as ethers and amines. These transformations are fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide acts as the nucleophile, displacing a suitable leaving group.[2][3] In this protocol, this compound is first converted to its alkoxide, which then reacts with an alkyl halide to yield the desired ether. This method is particularly valuable for introducing a variety of alkyl and aryl groups, enabling fine-tuning of properties like lipophilicity and metabolic stability in drug candidates.
Reaction Scheme: Etherification
Caption: General scheme for Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 2-((Methoxymethyl)methyl)-4-chlorothiophene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ether.
Data Summary: Ether Synthesis
| Parameter | Details | Reference |
| Reaction Type | Williamson Ether Synthesis | [1] |
| Starting Material | This compound | [4] |
| Base | Sodium Hydride (NaH) | [5] |
| Alkylating Agent | Methyl Iodide (CH₃I) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | 75-90% (Estimated based on similar syntheses) | [6][7] |
Synthesis of Amines from an Alcohol Intermediate
The conversion of alcohols to amines is a cornerstone of pharmaceutical synthesis.[8] A common strategy involves a two-step process: activation of the hydroxyl group followed by displacement with an amine. The alcohol can be converted to a better leaving group, such as a tosylate or mesylate, which is then readily displaced by a primary or secondary amine.[9] This approach allows for the introduction of diverse amine functionalities, which are critical for modulating the pharmacological activity and physicochemical properties of drug molecules.
Workflow for Amine Synthesis
Caption: Step-by-step workflow for amine synthesis.
Experimental Protocol: Two-Step Synthesis of N-((4-chlorothiophen-2-yl)methyl)benzylamine
Part A: Synthesis of (4-chlorothiophen-2-yl)methyl 4-toluenesulfonate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.
Part B: Nucleophilic Substitution with Benzylamine
Materials:
-
Crude (4-chlorothiophen-2-yl)methyl 4-toluenesulfonate
-
Benzylamine
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
Procedure:
-
Dissolve the crude tosylate from Part A (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and benzylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
Data Summary: Amine Synthesis
| Parameter | Details | Reference |
| Reaction Type | Two-step: Tosylation and Nucleophilic Substitution | [9][10] |
| Starting Material | This compound | [4] |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | [2] |
| Nucleophile | Benzylamine | [9] |
| Base | Pyridine (Step 1), K₂CO₃ (Step 2) | [10] |
| Solvent | DCM (Step 1), Acetonitrile (Step 2) | [10] |
| Temperature | 0 °C to RT (Step 1), 60-80 °C (Step 2) | [9] |
| Typical Yield | 60-80% over two steps (Estimated) | [10] |
Logical Relationship of Nucleophilic Substitution Pathways
This compound serves as a key intermediate from which various functional groups can be installed via a common activated intermediate, such as a tosylate or a halide. This allows for divergent synthesis, a powerful strategy in drug discovery to rapidly generate a portfolio of analogues from a single precursor.
Caption: Divergent synthesis from an activated intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorothiophen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Chlorothiophen-2-yl)methanol synthesis. The primary focus is on the widely used method of reducing 4-chlorothiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the reduction of 4-chlorothiophene-2-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This method is favored for its high chemoselectivity towards aldehydes, minimizing side reactions with other functional groups.[1][2][3]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary depending on the specific reaction conditions and purity of the starting materials. However, well-optimized protocols for the reduction of 4-chlorothiophene-2-carbaldehyde with sodium borohydride in methanol can achieve yields of 85% or higher after purification.[4] The synthesis of the precursor, 4-chlorothiophene-2-carbaldehyde, from thiophene-2-carbonyl derivatives can also achieve high yields of over 80%.[4]
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (4-chlorothiophene-2-carbaldehyde). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[5]
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Sodium borohydride reacts with water and acidic conditions to produce flammable hydrogen gas.[2] The reaction should be carried out in a well-ventilated fume hood, and the addition of water or acid during the workup should be done slowly and cautiously, especially if there is excess NaBH₄. Lithium aluminum hydride (LiAlH₄), a more potent reducing agent, is highly reactive with water and protic solvents and requires handling under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 4-chlorothiophene-2-carbaldehyde with sodium borohydride.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction closely using TLC until the starting material is fully consumed.[5] - If the reaction stalls, consider adding a small additional portion of NaBH₄. - Ensure the reaction temperature is appropriate; while often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion. |
| Decomposition of NaBH₄: Sodium borohydride can react with the methanol solvent, especially over extended reaction times or at elevated temperatures, reducing the amount of active reagent available.[1] | - Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the reaction between NaBH₄ and methanol.[1] - Add the NaBH₄ portion-wise to the reaction mixture to maintain a sufficient concentration of the reducing agent throughout the reaction. | |
| Impure Starting Material: The purity of the 4-chlorothiophene-2-carbaldehyde can significantly impact the yield. | - Ensure the starting aldehyde is of high purity. If necessary, purify it by distillation or column chromatography before use. | |
| Losses during Workup and Purification: Product may be lost during the extraction and purification steps. | - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. - Optimize the column chromatography procedure to minimize product loss. This includes selecting the correct eluent system and carefully collecting fractions. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: The reaction was not allowed to proceed to completion. | - As mentioned above, monitor the reaction by TLC and ensure the complete disappearance of the starting aldehyde before workup. |
| Formation of Borate Esters: During the reaction, borate esters of the product alcohol can form. | - The workup procedure, which typically involves the addition of water or dilute acid, is usually sufficient to hydrolyze these esters and release the free alcohol. Ensure the workup is performed correctly. | |
| Side Reactions: Although NaBH₄ is highly selective for aldehydes, other reducible functional groups in impurities present in the starting material could react. | - Use highly pure starting materials to avoid the formation of side products. | |
| Difficulty in Isolating the Product | Product is an Oil: this compound may be obtained as an oil, making it difficult to handle and purify by recrystallization. | - If the product is an oil, purification by column chromatography is the recommended method.[6] |
| Emulsion Formation during Extraction: An emulsion may form between the aqueous and organic layers during the workup, making separation difficult. | - Adding a saturated brine solution can help to break up emulsions. - Filtering the entire mixture through a pad of celite can also be effective. |
Experimental Protocols
Key Experiment: Reduction of 4-chlorothiophene-2-carbaldehyde with Sodium Borohydride
Objective: To synthesize this compound with a high yield and purity.
Materials:
-
4-chlorothiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophene-2-carbaldehyde in methanol. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature between 0 and 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.[7]
-
Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient eluent system to afford pure this compound.[6]
Quantitative Data Comparison
| Parameter | Method 1: NaBH₄ Reduction in Methanol | Method 2: LiAlH₄ Reduction in THF |
| Starting Material | 4-chlorothiophene-2-carbaldehyde | 4-chlorothiophene-2-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Typical Yield | ~85% | Generally high, but specific data for this substrate is not readily available. |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Workup | Aqueous quench and extraction | Careful aqueous quench (e.g., Fieser workup) and extraction |
| Safety Considerations | Generates H₂ with acid/water | Highly reactive with water/protic solvents, requires inert atmosphere |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of (4-Chlorothiophen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (4-Chlorothiophen-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-chloro-2-thiophenecarboxaldehyde), by-products from the synthesis (such as over-oxidation to the carboxylic acid or ether formation), and residual solvents. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for this compound, a moderately polar aromatic alcohol, are column chromatography, recrystallization, and distillation (under reduced pressure). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What are the key physical properties of this compound to consider during purification?
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Potential Cause | Troubleshooting Step | Recommended Parameters (as a starting point) |
| Inappropriate solvent system | Perform thin-layer chromatography (TLC) to screen for an optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired compound. | Solvent Systems to Test: - Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)- Dichloromethane/Hexane mixtures (e.g., 1:1, 2:1)[1]- Dichloromethane/Methanol mixtures (for more polar impurities) |
| Column overloading | Reduce the amount of crude material loaded onto the column. | As a general rule, the amount of sample should be 1-5% of the mass of the silica gel. |
| Improper column packing | Ensure the silica gel is packed uniformly without any cracks or channels. "Wet loading" is often preferred over "dry loading" to prevent air bubbles. | Use a slurry of silica gel in the initial eluent to pack the column. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation between the product and impurities.
-
Column Preparation: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization
Issue: The compound does not crystallize or oils out.
| Potential Cause | Troubleshooting Step | Recommended Solvents to Test |
| Solvent is too good at room temperature | Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. | Solvent Pairs: - Methanol/Water- Acetone/Hexane- Dichloromethane/Hexane |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. | N/A |
| Impurities inhibiting crystallization | Try purifying the crude material by column chromatography first to remove impurities that may be interfering with crystal lattice formation. | N/A |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold. Based on literature for similar compounds, anhydrous methanol can be a good starting point.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.
Distillation
Issue: Product decomposition at high temperatures.
| Potential Cause | Troubleshooting Step | Recommendation |
| Boiling point is too high for atmospheric distillation | Use vacuum distillation to lower the boiling point of the compound. | A high-vacuum pump is recommended. The exact pressure and temperature will need to be determined empirically. |
| Presence of non-volatile impurities | Consider a preliminary purification step like column chromatography or an aqueous wash to remove salts or other non-volatile materials before distillation. | N/A |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the fraction that distills at a constant temperature. This will be the purified product.
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Visualizing Purification Workflows
Below are diagrams illustrating the decision-making process for choosing a purification technique and the general workflow for column chromatography.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: (4-Chlorothiophen-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (4-Chlorothiophen-2-yl)methanol for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The guidance provided below is based on general chemical principles for thiophene derivatives and related heterocyclic alcohols.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Precipitation in Solution
| Question | Possible Cause | Troubleshooting Steps |
| Why did my solution of this compound turn yellow/brown? | Oxidation or Degradation: Thiophene rings can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions, leading to colored impurities. The benzylic-like alcohol is also prone to oxidation. | 1. Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Purity: Ensure solvents are freshly distilled and deoxygenated. Peroxides in older ether solvents can initiate degradation. 3. Light Protection: Store the compound and its solutions in amber vials or protect them from light. |
| A precipitate formed in my solution upon standing. What is it? | Polymerization or Dimerization: Thiophenemethanols, particularly under acidic conditions, can undergo self-condensation or polymerization, resulting in insoluble materials. | 1. pH Control: Avoid acidic conditions unless required for a specific reaction. If acidity is necessary, consider performing the reaction at a lower temperature. 2. Fresh Solutions: Prepare solutions fresh and use them promptly. 3. Solubility Check: Verify the solubility of the compound in the chosen solvent at the working concentration. |
Issue 2: Low Yield or Incomplete Reaction
| Question | Possible Cause | Troubleshooting Steps |
| My reaction with this compound is sluggish or incomplete. | Deactivation of Reagents: The compound may be interacting with or deactivating certain reagents, particularly strong bases or organometallics. | 1. Reagent Purity: Use freshly opened or purified reagents. 2. Order of Addition: Consider changing the order of addition of reagents. 3. Temperature Control: Optimize the reaction temperature. Some reactions may require higher temperatures, while for others, this could promote degradation. |
| I am observing significant side product formation. | Side Reactions of the Thiophene Ring or Methanol Group: The thiophene ring can undergo side reactions such as halogen scrambling or reaction with strong electrophiles. The alcohol can be a competing nucleophile. | 1. Protecting Groups: If feasible for your synthesis, consider protecting the methanol group. 2. Reaction Conditions: Screen different solvents, bases/acids, and temperatures to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere. Refrigeration (2-8 °C) is advisable for long-term storage.
Q2: Is this compound sensitive to air and moisture?
A2: While specific data is limited, compounds of this nature can be sensitive to air (oxidation) and moisture. It is best practice to handle it in a dry, inert environment.
Q3: Can I use this compound in reactions with strong acids or bases?
A3: Caution is advised. Strong acids can promote self-condensation or polymerization. Strong bases could potentially lead to deprotonation of the alcohol and the thiophene ring, or in extreme cases, elimination or substitution reactions involving the chloro group.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of similar compounds, potential degradation products could include the corresponding aldehyde or carboxylic acid via oxidation, and oligomers or polymers from self-condensation.
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate potential degradation trends. This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Condition | Purity by HPLC (%) | Appearance |
| Dichloromethane | In dark, under N₂ | >99 | Colorless solution |
| Dichloromethane | Exposed to air and light | 95 | Pale yellow solution |
| Tetrahydrofuran | In dark, under N₂ | >99 | Colorless solution |
| Methanol | In dark, under N₂ | 98 | Colorless solution |
| Water (pH 7) | In dark, under N₂ | 97 | Fine suspension |
Table 2: Hypothetical Stability at Different pH Values in Aqueous Solution at 50°C for 4 hours
| pH | Purity by HPLC (%) | Appearance |
| 2 | 85 | Yellow solution with precipitate |
| 5 | 95 | Colorless solution |
| 7 | 98 | Colorless solution |
| 9 | 97 | Colorless solution |
| 12 | 90 | Light brown solution |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound as a Starting Material
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet.
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, DCM) and add it to the reaction flask via a syringe.
-
Cooling (if necessary): Cool the solution to the desired temperature using an ice bath or other cooling medium.
-
Reagent Addition: Slowly add the other reactants to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding an appropriate quenching agent (e.g., saturated ammonium chloride solution, water).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Potential degradation pathways for this compound.
Preventing decomposition of (4-Chlorothiophen-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chlorothiophen-2-yl)methanol. The information provided is intended to help prevent the decomposition of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color, often to a yellowish or brownish hue, and the formation of precipitates or insoluble materials in the solution. A change in the solution's viscosity may also suggest that polymerization is occurring. For more detailed analysis, techniques like NMR or HPLC can be used to identify the appearance of new signals or peaks that correspond to degradation products.
Q2: What are the main causes of decomposition for this compound?
A2: The primary causes of decomposition for this compound are oxidation, polymerization, and photodegradation. The thiophene ring is susceptible to oxidation, which can lead to the formation of unstable intermediates.[1] Polymerization can be initiated by exposure to air, light, or certain catalysts. Photodegradation can occur when the compound is exposed to UV or visible light, especially in the presence of oxygen.
Q3: How should I properly store this compound?
A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. A supplier of the similar compound, (4-chlorothiophen-3-yl)methanol, recommends refrigeration at 2-8°C.[2] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed to protect it from moisture and air.
Q4: Can I use antioxidants to prevent the decomposition of this compound?
Q5: What solvents are compatible with this compound?
A5: this compound is generally soluble in common organic solvents such as ethers and alcohols. However, it is important to use dry (anhydrous) solvents, as the presence of water can potentially contribute to degradation. Chlorobenzene has been used as a solvent for related functionalized polythiophenes.[3]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Color change (yellowing/browning) of the compound or its solution. | Oxidation of the thiophene ring. | Store the compound under an inert atmosphere (N₂ or Ar). Handle solutions using air-sensitive techniques. Consider adding an antioxidant to the solution. |
| Formation of a precipitate or solid material in a solution. | Polymerization of the compound. | Store the compound at a low temperature (2-8°C). Avoid exposure to light and air. Consider adding a polymerization inhibitor like BHT to the solution. |
| Inconsistent experimental results over time with the same batch. | Gradual decomposition of the compound during storage. | Re-evaluate your storage conditions. Ensure the container is properly sealed and stored in a cool, dark place under an inert atmosphere. |
| Reaction failure or low yield when using this compound. | The compound may have degraded prior to use, or it may be incompatible with the reaction conditions. | Check the purity of your starting material before use. Avoid using strong oxidizing agents and protic acids in your reaction if possible. |
Experimental Protocols
Protocol for Storage of this compound
-
Preparation of Storage Vial:
-
Select a clean, dry amber glass vial with a PTFE-lined cap.
-
Dry the vial and cap in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.
-
Allow the vial to cool to room temperature in a desiccator or under a stream of inert gas.
-
-
Inert Atmosphere Packaging:
-
If you have access to a glovebox, perform all subsequent steps inside the glovebox.
-
If a glovebox is not available, use a Schlenk line or a similar setup to create an inert atmosphere.
-
Place the this compound into the prepared vial.
-
If desired, add a small crystal of a radical inhibitor like BHT.
-
Purge the vial with dry nitrogen or argon for several minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
-
Storage Conditions:
-
Wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store the vial in a refrigerator at 2-8°C.
-
Protocol for Handling this compound Solutions
-
Glassware Preparation:
-
All glassware should be thoroughly oven-dried before use to remove any moisture.
-
-
Solvent Preparation:
-
Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
-
Inert Atmosphere Technique:
-
Set up your reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a balloon filled with the inert gas.
-
Use cannulation or syringe techniques to transfer the anhydrous solvent and the this compound solution.
-
-
Solution Preparation and Use:
-
Dissolve the this compound in the anhydrous solvent under an inert atmosphere.
-
If the solution is to be used over an extended period, consider adding a radical inhibitor like BHT.
-
Keep the solution under an inert atmosphere and protected from light throughout your experiment.
-
Visual Guides
Caption: Decomposition pathways of this compound.
Caption: Workflow for storage and handling of this compound.
References
Technical Support Center: Synthesis of Chlorothiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorothiophene derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chlorothiophene derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Chlorothiophene Product
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in chlorothiophene synthesis can stem from several factors, ranging from reagent quality to reaction conditions.
-
Cause 1: Inactive Chlorinating Agent.
-
Solution: N-Chlorosuccinimide (NCS) is a common chlorinating agent. Ensure it is of high purity and has been stored in a cool, dark, and dry place. Older or improperly stored NCS can hydrolyze and lose its reactivity. Consider using freshly recrystallized NCS if its quality is uncertain. For other agents like sulfuryl chloride or chlorine gas, ensure they are from a reliable source and have not degraded.
-
-
Cause 2: Insufficient Reaction Temperature.
-
Solution: While low temperatures are often used to control selectivity, the reaction may be too slow if the temperature is not optimal. For chlorination with sulfuryl chloride, temperatures are typically maintained between 10°C and 60°C. When using chlorine gas, reflux temperatures (around 75-85°C) are often employed. Carefully increase the reaction temperature in small increments while monitoring the reaction progress by TLC or GC.
-
-
Cause 3: Inefficient Catalyst or Lack Thereof.
-
Solution: Some chlorination reactions require a catalyst to proceed efficiently. For instance, chlorination with chlorine gas or sulfuryl chloride can be catalyzed by a small amount of iodine.[1] The absence or deactivation of the catalyst will significantly slow down or halt the reaction. Ensure the catalyst is added in the correct proportion and is of appropriate quality. However, be aware that strong Lewis acids like aluminum chloride can sometimes lead to tar formation with thiophenes.[2]
-
-
Cause 4: Presence of Water or Other Protic Impurities.
-
Solution: Many chlorinating agents, particularly sulfuryl chloride and acyl chlorides used in Friedel-Crafts reactions, are sensitive to moisture. Water can quench the reagents and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can have dichotomous effects on NCS chlorinations, in some cases accelerating the release of Cl2, which can be beneficial or lead to loss of control.[3][4]
-
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Q: My reaction produces a mixture of 2-chlorothiophene and 3-chlorothiophene, or other isomers, making purification difficult. How can I improve the regioselectivity?
A: Controlling regioselectivity is a common challenge in the electrophilic substitution of thiophene. Thiophene is most reactive at the C2 (alpha) position.
-
Cause 1: Inappropriate Reaction Temperature.
-
Solution: Higher reaction temperatures can lead to a decrease in regioselectivity. Running the reaction at a lower temperature generally favors the thermodynamically more stable product, which is often the 2-chloro isomer. Experiment with a range of lower temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Cause 2: Choice of Chlorinating Agent and Catalyst.
-
Solution: The choice of chlorinating agent and catalyst system can significantly influence regioselectivity. For instance, NCS in the presence of a catalytic amount of DMSO has been reported to give high yields and high regioselectivity for the chlorination of various heteroaromatics, including thiophenes.[5][6] Research different catalyst systems that are known to favor the desired isomer.
-
Issue 3: Formation of Polychlorinated Byproducts
Q: I am observing the formation of dichlorinated and trichlorinated thiophenes in my reaction mixture. How can I minimize this over-chlorination?
A: The formation of polychlorinated byproducts is a common issue, as the introduction of one chlorine atom does not significantly deactivate the thiophene ring towards further substitution.
-
Cause 1: Incorrect Stoichiometry of the Chlorinating Agent.
-
Solution: The most common cause of polychlorination is an excess of the chlorinating agent. Carefully control the stoichiometry of the chlorinating agent, typically using a slight sub-stoichiometric amount or a 1:1 molar ratio relative to the thiophene substrate.
-
-
Cause 2: Inefficient Mixing or Localized High Concentrations.
-
Solution: If the chlorinating agent is added too quickly or without adequate stirring, localized areas of high concentration can lead to over-chlorination. Add the chlorinating agent slowly and portion-wise, ensuring vigorous stirring throughout the addition to maintain a homogeneous reaction mixture.
-
-
Cause 3: Extended Reaction Time.
-
Solution: Allowing the reaction to proceed for too long can increase the likelihood of polychlorination. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
Issue 4: Formation of Tars or Polymeric Material
Q: My reaction mixture has turned dark and viscous, indicating the formation of tars or polymers. What causes this and how can I prevent it?
A: Tar formation is often a result of overly harsh reaction conditions or the use of inappropriate catalysts.
-
Cause 1: Use of Strong Lewis Acid Catalysts.
-
Solution: Strong Lewis acids like aluminum chloride can promote polymerization of thiophene.[2] Consider using milder catalysts such as zinc chloride or stannic chloride for Friedel-Crafts type reactions.[2] For direct chlorination, catalysts like iodine are generally less prone to causing polymerization.
-
-
Cause 2: High Reaction Temperature.
-
Solution: Excessive heat can lead to the decomposition of thiophene and its derivatives, resulting in tar formation. Maintain the reaction at the lowest effective temperature and ensure even heating to avoid localized hot spots.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for the synthesis of 2-chlorothiophene?
A1: The "best" agent depends on the desired scale, available resources, and safety considerations.
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that often provides good selectivity, especially when used with a catalyst like DMSO.[5][6] It is a good choice for lab-scale synthesis.
-
Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that is also effective. The reaction temperature can be adjusted to control selectivity.
-
Chlorine Gas (Cl₂): Often used in industrial-scale production but requires specialized equipment for handling a corrosive and toxic gas.
Q2: How can I effectively purify my chlorothiophene derivative?
A2: Purification can be challenging due to the similar boiling points of the isomers and byproducts.
-
Fractional Distillation: This is the most common method for separating chlorothiophene isomers. A column with a high number of theoretical plates is recommended for efficient separation.
-
Gas Chromatography (GC): Preparative GC can be used for the purification of small quantities of high-purity material.[2]
-
Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Q3: What are the main safety precautions to consider during chlorothiophene synthesis?
A3: Several safety hazards are associated with this synthesis:
-
Toxicity and Irritation: Chlorothiophene derivatives can be toxic and are often irritants to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Chlorination reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of the chlorinating agent. Runaway reactions can occur, particularly with NCS at high concentrations, leading to a vigorous release of HCl gas.[3][7]
-
Handling of Reagents: Chlorinating agents like chlorine gas and sulfuryl chloride are corrosive and toxic and require careful handling.
Q4: How should I store my synthesized chlorothiophene derivatives?
A4: Chlorothiophene derivatives should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere, to prevent degradation. Some derivatives can be unstable and may decompose over time.
Quantitative Data Summary
The following table summarizes typical yields and product distributions for different chlorination methods of thiophene. Note that results can vary based on specific reaction conditions.
| Chlorinating Agent | Catalyst/Conditions | 2-Chlorothiophene Yield (%) | 2,5-Dichlorothiophene Yield (%) | Other Isomers/Byproducts | Reference |
| Chlorine (Cl₂) | Iodine, Reflux | ~70-78% | ~10-15% | Trichlorothiophenes, Addition Products | [1] |
| Hydrogen Peroxide / HCl | Triethylamine, -10 to 0°C | 96.4% | 0.07% | 0.15% 3-chlorothiophene | [8] |
| N-chloro-N-(benzenesulfonyl)benzenesulfonamide | Acetonitrile, 20-25°C | 95.2% | - | High purity | [9] |
| NCS | Aqueous HCl | 75-96% (general for arenes) | Dichlorination possible with more reagent | - | [1] |
Detailed Experimental Protocol: Synthesis of 2-Chlorothiophene using NCS
This protocol is a representative example for the laboratory-scale synthesis of 2-chlorothiophene.
Materials:
-
Thiophene
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene (1 equivalent) in anhydrous acetonitrile.
-
Addition of NCS: Cool the flask in an ice bath. Slowly add N-chlorosuccinimide (1 equivalent) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and shake. Separate the organic layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 128-130°C as 2-chlorothiophene. The purity of the final product can be confirmed by GC-MS.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during chlorothiophene derivative synthesis.
References
- 1. isca.in [isca.in]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 6. Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 9. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (4-Chlorothiophen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-Chlorothiophen-2-yl)methanol, with a focus on scaling up the production.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Grignard reaction with 2,4-dichlorothiophene and the reduction of 4-chlorothiophene-2-carboxaldehyde.
Route 1: Grignard Reaction of 2,4-Dichlorothiophene
Question: My Grignard reaction is difficult to initiate or fails to start. What are the possible causes and solutions?
Answer:
Several factors can inhibit the initiation of a Grignard reaction, particularly when scaling up. Here are the most common issues and their remedies:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvents, or starting materials will quench the reaction.
-
Solution: All glassware must be rigorously dried, preferably by flame-drying under a stream of inert gas (like nitrogen or argon) or by oven-drying at >120°C for several hours and cooling in a desiccator over a drying agent. Solvents such as THF or diethyl ether must be anhydrous. It is recommended to use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting.
-
Solution: Activate the magnesium before starting the reaction. Common activation methods include:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break the oxide layer.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.
-
-
-
Impure Starting Materials: Impurities in the 2,4-dichlorothiophene can interfere with the reaction.
-
Solution: Ensure the purity of the starting material. If necessary, distill the 2,4-dichlorothiophene before use.
-
Question: I am observing the formation of significant byproducts, leading to a low yield of the desired this compound. How can I improve the selectivity?
Answer:
Byproduct formation is a common challenge in this synthesis. Here are the primary byproducts and strategies to minimize them:
-
Wurtz Coupling Product: The Grignard reagent can react with the starting halide to form a dimer.
-
Solution: Maintain a low concentration of the 2,4-dichlorothiophene during the Grignard formation. This can be achieved by the slow, dropwise addition of the halide to the magnesium suspension.
-
-
Formation of the Isomeric Grignard Reagent: 2,4-dichlorothiophene can form a Grignard reagent at either the 2- or 5-position. To favor the formation of the 2-magnesiated thiophene, specific reaction conditions can be employed.
-
Solution: The use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can enhance the rate and selectivity of the magnesium-halogen exchange. Alternatively, a lower reaction temperature can sometimes favor the formation of the more reactive 2-thienylmagnesium chloride.
-
-
Reaction with CO2: Exposure of the Grignard reagent to atmospheric carbon dioxide will form the corresponding carboxylic acid.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Route 2: Reduction of 4-Chlorothiophene-2-carboxaldehyde
Question: The reduction of 4-chlorothiophene-2-carboxaldehyde is incomplete, or I am observing side reactions. What should I check?
Answer:
Incomplete reduction or the formation of byproducts can often be traced back to the choice of reducing agent and the reaction conditions.
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. However, an insufficient amount will lead to incomplete conversion.
-
Solution: While the stoichiometry is 4:1 (aldehyde to NaBH₄), it is common to use a slight excess of NaBH₄ to ensure complete reaction.
-
-
Reaction Temperature: The reaction is typically exothermic. If the temperature is too high, it can lead to side reactions.
-
Solution: The reaction is usually performed at a low temperature, typically 0-5°C, especially during the addition of the reducing agent. This helps to control the reaction rate and minimize byproducts.
-
-
Solvent Choice: The choice of solvent can impact the reactivity of the reducing agent.
-
Solution: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. They also serve to protonate the intermediate alkoxide.
-
Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods for a larger scale?
Answer:
Purification at a larger scale requires methods that are both effective and practical.
-
Crystallization: This is often the most efficient method for purifying solid compounds at a large scale.
-
Solution: Experiment with different solvent systems to find one that provides good recovery and high purity. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then cool it slowly to induce crystallization. Seeding with a small crystal of pure product can aid in crystallization.
-
-
Column Chromatography: While effective at a lab scale, column chromatography can be cumbersome and expensive to scale up.
-
Solution: If chromatography is necessary, consider using a shorter, wider column and optimizing the eluent system to maximize separation while minimizing solvent usage. Flash chromatography systems designed for preparative and pilot scales can also be employed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for a large-scale production of this compound?
A1: Both the Grignard and the reduction routes have their advantages and disadvantages for scale-up.
-
Grignard Route: This route is atom-economical but can be challenging to control on a large scale due to the highly exothermic nature of Grignard reagent formation and its sensitivity to air and moisture. The regioselectivity of the Grignard formation with 2,4-dichlorothiophene can also be a significant hurdle.
-
Reduction Route: This route is generally more straightforward and easier to control, making it often more suitable for scaling up. The starting material, 4-chlorothiophene-2-carboxaldehyde, can be prepared, and the reduction step is typically high-yielding and clean.
The choice of route will depend on the available equipment, safety considerations, and the cost and availability of the starting materials.
Q2: What are the critical safety precautions to consider when scaling up the Grignard synthesis?
A2: Safety is paramount when working with Grignard reagents at any scale, but the risks are magnified at a larger scale.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. Ensure adequate cooling capacity and a means to control the addition rate of the halide to prevent a runaway reaction.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Use appropriate ventilation (fume hood) and eliminate all potential ignition sources.
-
Quenching: The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature. Adding water too quickly to an unreacted Grignard reagent can cause a violent reaction.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for the reaction's success but also to prevent the flammable solvent vapors from mixing with air.
Q3: How can I monitor the progress of the reaction at a large scale?
A3: Monitoring the reaction progress is essential for process control and optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the conversion and the presence of any byproducts.
-
In-situ Infrared (IR) Spectroscopy: For larger-scale industrial processes, in-situ IR probes can provide real-time monitoring of the reaction.
Section 3: Experimental Protocols and Data
Method 1: Synthesis via Grignard Reaction
This protocol is a representative method for the synthesis of this compound via a Grignard reaction.
Experimental Workflow
Caption: Workflow for the Grignard-based synthesis.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,4-Dichlorothiophene |
| Reagents | Magnesium turnings, Paraformaldehyde, Anhydrous THF |
| Reaction Temperature | 25-40°C (Grignard formation), 0-10°C (Formaldehyde addition) |
| Reaction Time | 2-4 hours (Grignard formation), 1-2 hours (Formaldehyde addition) |
| Typical Yield | 50-65% |
| Purification Method | Crystallization from a hexane/ethyl acetate mixture |
Method 2: Synthesis via Reduction
This protocol is a representative method for the synthesis of this compound by the reduction of 4-chlorothiophene-2-carboxaldehyde.
Experimental Workflow
Caption: Workflow for the reduction-based synthesis.
Quantitative Data
| Parameter | Value |
| Starting Material | 4-Chlorothiophene-2-carboxaldehyde |
| Reagents | Sodium borohydride (NaBH₄), Methanol |
| Reaction Temperature | 0-5°C (NaBH₄ addition), then room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
| Purification Method | Crystallization from toluene or heptane |
Section 4: Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process for a failing Grignard reaction.
Caption: Troubleshooting logic for Grignard reaction initiation.
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving (4-Chlorothiophen-2-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed technical support for common synthetic transformations involving (4-Chlorothiophen-2-yl)methanol. It includes catalyst selection advice, troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the thiophene core and various aryl or vinyl boronic acids/esters. The primary challenge stems from the lower reactivity of the aryl chloride compared to corresponding bromides or iodides.[1][2][3]
Frequently Asked Questions (FAQs)
Q: What are the recommended catalyst systems for the Suzuki coupling of this compound? A: Due to the inertness of the C-Cl bond, catalyst systems with bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step. Standard choices include Palladium(0) sources like Pd(PPh₃)₄ or in-situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos. For challenging couplings, pre-formed catalysts like SPhos Pd G3 or XPhos Pd G3 can offer higher activity and reproducibility.
Troubleshooting Guide
Q: My Suzuki reaction is not starting or proceeds very slowly. What could be the issue? A: This is a common problem when using aryl chlorides.[2][4]
-
Catalyst/Ligand: Your catalyst system may not be active enough. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) or use a pre-catalyst.
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for aryl chlorides. Ensure the base is finely ground and anhydrous if the reaction is not in an aqueous medium.[3]
-
Temperature: Aryl chloride couplings often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[5]
-
Solvent: Ensure your reactants are soluble. A solvent mixture like toluene/water or dioxane/water is common.[5]
Q: I am observing significant dehalogenation (replacement of -Cl with -H) of my starting material. How can I prevent this? A: Dehalogenation is a known side reaction. It can be minimized by:
-
Careful Base Selection: Using a weaker base like KF might reduce this side reaction, although it could also slow down the desired coupling.[5]
-
Lowering Temperature: If the reaction proceeds at a lower temperature with a more active catalyst, the rate of dehalogenation may decrease.
-
Avoiding Protic Solvents: In some cases, protic solvents can be a source of protons for the dehalogenation pathway.
Q: My boronic acid appears to be decomposing during the reaction. What should I do? A: Boronic acids can undergo protodeborylation, especially at high temperatures and in the presence of water.[5] Consider using the corresponding pinacol boronate ester (Bpin), which is often more stable under reaction conditions.[2]
Data Summary: Suzuki Coupling of Aryl Chlorides
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95% |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | 75-98% |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90-100 | 40-80% |
| SPhos Pd G3 | - | K₃PO₄ | 2-MeTHF | 80-100 | 80-99% |
Yields are representative for aryl chlorides and may vary based on the specific boronic acid used.
Experimental Protocol: Suzuki Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst, add it directly (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a C-N bond, coupling the thiophene ring with a primary or secondary amine. Similar to the Suzuki coupling, the low reactivity of the aryl chloride is the main hurdle.[6]
Frequently Asked Questions (FAQs)
Q: Which catalyst systems are best for the amination of this compound? A: The success of Buchwald-Hartwig amination on aryl chlorides heavily relies on the ligand.[6][7][8] Modern catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. Palladium pre-catalysts (e.g., XPhos Pd G3/G4) are highly recommended as they provide a reliable way to generate the active Pd(0) species and often lead to cleaner reactions.[6][9] The choice of ligand can also depend on the nature of the amine (primary, secondary, heterocyclic).[10]
Troubleshooting Guide
Q: My Buchwald-Hartwig amination has a low yield. What are the common causes? A:
-
Aryl Chloride Reactivity: This is the most common issue. Ensure you are using a state-of-the-art catalyst system designed for aryl chlorides.[6]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can be effective. The base can be sensitive to moisture.[9]
-
Solvent: Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are typically used.[6][9][11] Chlorinated solvents should be avoided.[9]
-
Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Q: I'm observing side reactions involving the alcohol group. Should it be protected? A: While C-N coupling is generally favored, competitive C-O coupling (O-arylation) can occur, especially with less nucleophilic amines or at very high temperatures. If you observe significant byproduct formation, protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether may be necessary.
Q: The reaction mixture turns black and seems to have died. What happened? A: The formation of palladium black indicates catalyst decomposition and precipitation. This can happen at high temperatures or if the ligand is not robust enough to stabilize the palladium intermediates. Consider using a more stable pre-catalyst or a different ligand.
Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides
| Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| XPhos Pd G3 | - | NaOtBu | Toluene | 100-110 | Primary & Secondary Amines |
| RuPhos Pd G3 | - | LHMDS | Dioxane | 90-100 | Primary Amines, Anilines |
| BrettPhos Pd G3 | - | K₃PO₄ | t-AmOH | 100 | Ammonia, Primary Amines |
| Pd₂(dba)₃ | BippyPhos | Cs₂CO₃ | Toluene | 110 | Broad (incl. NH-heterocycles)[10] |
Conditions are general and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Catalyst Selection Logic
Caption: Decision tree for selecting a suitable ligand for Buchwald-Hartwig amination.
Sonogashira Coupling
This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, a valuable synthetic intermediate. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the Sonogashira coupling of this compound? A: For challenging aryl chlorides, a standard Pd/Cu system is often used at elevated temperatures.[12] Typical catalysts are Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI as the co-catalyst. To improve reactivity, bulky, electron-rich phosphine ligands may be necessary.[12][13] Copper-free conditions have also been developed to avoid common side reactions and are often preferred in pharmaceutical synthesis.[14][15][16]
Troubleshooting Guide
Q: My reaction is not working, and I only see a precipitate forming. What is it? A: This is likely the homocoupled alkyne dimer (Glaser coupling), a very common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[12][14] To minimize this:
-
Run under strictly anaerobic conditions: Oxygen promotes Glaser coupling. Ensure all solvents and reagents are thoroughly degassed.
-
Use copper-free conditions: Several protocols exist that avoid copper altogether, often using a palladium catalyst with a specific ligand and base combination.[15][16]
-
Control reagent addition: Adding the alkyne slowly to the reaction mixture can sometimes help.
Q: The reaction is very slow and requires high temperatures. Is this expected? A: Yes, aryl chlorides are the least reactive halides for Sonogashira coupling.[14] High temperatures are often required. To accelerate the reaction, you can:
-
Use a more active ligand: Ligands like XPhos or cataCXium® A can improve catalyst performance.
-
Switch solvents: Aprotic polar solvents like DMF or NMP can sometimes improve yields for less reactive substrates, but require careful degassing.[17][18]
Q: My starting material is consumed, but no desired product is formed. What could be happening? A: This suggests catalyst deactivation or rapid consumption of the alkyne through homocoupling.
-
Check your amine: The amine base (e.g., Et₃N, DIPEA) should be distilled and dry. Impurities can poison the catalyst.[19]
-
Check your copper source: Ensure the CuI is fresh. Old or oxidized copper salts can be less effective or promote side reactions.
-
Degassing: Insufficient degassing can lead to catalyst oxidation and failure.[19]
Data Summary: Sonogashira Coupling of Aryl Chlorides
| Pd Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF / Toluene | 60-100 |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | Dioxane | 100-120 |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Neat) | 80-100 | |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp - 60 |
TBAF = Tetrabutylammonium fluoride; TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., a mixture of toluene and Et₃N, 5:2).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycles and Failure Points
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 19. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of (4-Chlorothiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, compounds derived from (4-Chlorothiophen-2-yl)methanol are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative overview of the biological activities of various this compound derivatives and structurally related compounds, supported by experimental data and detailed protocols.
Data Presentation
The biological activities of selected this compound derivatives and related compounds are summarized in the tables below, categorized by their therapeutic potential.
Table 1: Anticancer Activity of Chlorothiophene-Based Chalcone Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |
| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 0.77 | [1] |
| C6 | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 0.45 | [1] |
Table 2: Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives
| Compound ID | Structure | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| 5e | N-(4-bromophenyl)-4-(4-chlorothiophen-2-yl)thiazol-2-amine | 20 | 64.59 ± 1.49 | [2] |
| Aspirin | Standard | 50 | 59.60 ± 1.52 | [2] |
Table 3: Antimicrobial Activity of Substituted Thiophene and Chlorophenyl Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 10 | N-(2-(benzylthio)-4-chloro-5-methylbenzenesulfonyl)cinnamide | S. aureus (MRSA) | 4-8 | [3] |
| 16 | N-(2-((4-chlorobenzyl)thio)-4-chloro-5-methylbenzenesulfonyl)cinnamide | S. aureus (MRSA) | 4-8 | [3] |
| 11 | N'-(3,4-dichlorophenyl)-N-(4-chloro-3-nitrophenyl)thiourea | Gram-positive bacteria | 0.5-2 | [4] |
| 13 | N'-(3-chloro-4-methylphenyl)-N-(4-chloro-3-nitrophenyl)thiourea | Gram-positive bacteria | 0.5-2 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed approximately 10,000 cells per 100 µL into 96-well microplates and incubate in a CO2 incubator for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 atmosphere.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory properties of compounds.
Protocol:
-
Animal Model: Use adult Wistar rats (6 rats per group).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, and 20 mg/kg) 5 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to a control group that receives only the vehicle and carrageenan.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of compounds against various microorganisms.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the biological activity of this compound derivatives and related compounds.
Caption: Anticancer mechanism via p53 pathway activation.
Caption: Anti-inflammatory action by inhibiting COX/LOX pathways.
Experimental Workflow Diagram
Caption: General workflow for synthesis and biological evaluation.
References
A Comparative Guide to (4-Chlorothiophen-2-yl)methanol and Other Thiophene Building Blocks for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and presence in numerous FDA-approved drugs.[1][2] This guide provides an objective comparison of (4-Chlorothiophen-2-yl)methanol with other key thiophene building blocks, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound is a versatile bifunctional building block, featuring a reactive chlorosubstituent and a hydroxymethyl group on a thiophene core. This combination allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The chlorine atom provides a handle for cross-coupling reactions, while the alcohol functionality can be oxidized or used in esterification and etherification reactions.
Performance in Cross-Coupling Reactions: A Comparative Overview
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.[3] The reactivity of halothiophenes in these reactions is influenced by the nature and position of the halogen substituent. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its potential reactivity based on general principles and data from related structures.
Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. However, advancements in catalyst systems, particularly the use of specialized phosphine ligands, have enabled the efficient coupling of less reactive chloroarenes.
To illustrate the potential of thiophene building blocks in Suzuki-Miyaura cross-coupling, the following table summarizes yields for various substituted thiophenes under specific catalytic conditions. It is important to note that these are not direct comparisons with this compound but provide a baseline for expected reactivity.
| Thiophene Building Block | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | 95 | [Fictionalized Data] |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 88 | [Fictionalized Data] |
| 2-Chlorothiophene | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 92 | [Fictionalized Data] |
| 5-Bromothiophene-2-carboxylic acid | Various arylboronic acids | Pd(PPh₃)₄ | Dioxane/Water | K₃PO₄ | 55-85 | [3] |
Note: The data in this table is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.
Physicochemical Properties of Substituted Thiophenes
The physicochemical properties of thiophene derivatives, such as their electronic character and solubility, are crucial for their application in both medicinal chemistry and materials science.[4][5] The introduction of substituents significantly modifies these properties. For example, the electron-withdrawing nature of the chlorine atom in this compound influences the electron density of the thiophene ring, affecting its reactivity and the properties of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| Thiophene | C₄H₄S | 84.14 | 84 | 1.81 |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 | 128-130 | 2.34 |
| 2-Thiophenemethanol | C₅H₆OS | 114.16 | 207 | 0.74 |
| This compound | C₅H₅ClOS | 148.61 | Not available | 1.6 (Predicted) |
Data compiled from various chemical databases. LogP values can be experimental or predicted.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halothiophene
Materials:
-
Halothiophene (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halothiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams visualize a typical Suzuki-Miyaura catalytic cycle and a general synthetic workflow utilizing a thiophene building block.
Suzuki-Miyaura Catalytic Cycle
General Synthetic Workflow
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in cross-coupling reactions, combined with the potential for further functionalization of the hydroxymethyl group, makes it an attractive starting material for drug discovery and materials science applications. While direct comparative data remains somewhat limited in the literature, the principles of reactivity and the provided experimental framework offer a solid foundation for researchers to incorporate this and other thiophene derivatives into their synthetic strategies. The continued development of new catalytic systems will undoubtedly expand the utility of such building blocks in the future.
References
- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of (4-Chlorothiophen-2-yl)methanol Analogs: A Guide to Structure-Activity Relationships in Antimicrobial Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (4-Chlorothiophen-2-yl)methanol, with a focus on their antimicrobial potential. While a comprehensive SAR study on a dedicated library of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from various studies on structurally similar thiophene derivatives to elucidate key structural features influencing antimicrobial efficacy.
Structure-Activity Relationship of Antimicrobial Thiophene Analogs
The antimicrobial activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. Generally, the introduction of various functional groups can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its interaction with microbial targets.[3]
Key SAR observations from studies on various antimicrobial thiophene derivatives suggest that:
-
Substitution at the 5-position: Modifications at this position can significantly impact activity. For instance, the introduction of bulky or aromatic groups can enhance antimicrobial effects.
-
Functionalization of the 2-position: The methanol group at the 2-position of the core scaffold provides a handle for further derivatization. Conversion of the hydroxyl group to esters, ethers, or linking it to other heterocyclic moieties can lead to compounds with improved potency and a broader spectrum of activity.
-
The role of the chloro group at the 4-position: The chlorine atom at the 4-position of the thiophene ring contributes to the overall lipophilicity and electronic nature of the molecule, which can be crucial for membrane permeability and target binding.[4]
-
Amide and Hydrazone Linkages: The incorporation of amide or hydrazone functionalities, often at the 2- or 3-position of the thiophene ring, has been a successful strategy in developing potent antimicrobial agents.[3][5]
Comparative Antimicrobial Activity Data
To illustrate the impact of structural modifications on antimicrobial activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against common bacterial strains. It is important to note that these compounds are not direct analogs of this compound but represent different classes of thiophene derivatives, providing a broader perspective on the SAR of antimicrobial thiophenes.
| Compound ID | Structure | Modification from Core Scaffold | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Thiophene-2-carboxamide derivative 7b | 3-amino-N-(4-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-5-phenylthiophene-2-carboxamide | Complex derivative with carboxamide, amino, and azo groups. | - | - | [3] |
| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) | Fused ring system with a benzylideneamino group. | 0.81 µM/ml | 0.81 µM/ml | [6][7][8] | |
| Thiophene derivative 4 | 2-(piperidin-4-yloxy)-N-(2-(1-benzylpiperidin-4-yl)ethyl)thiophene-3-carboxamide | Complex amide and piperidine substitutions. | 32 mg/L (A. baumannii) | 64 mg/L | [1][9] |
| Spiro-indoline-oxadiazole 17 | Spirocyclic system linked to thiophene. | - | - | [5] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic for quality control.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
The final volume in each well is typically 100 µL.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Workflows and Mechanisms
To better understand the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for the synthesis and antimicrobial evaluation of thiophene analogs.
Caption: Putative mechanism of action of antimicrobial thiophene derivatives.
Conclusion
The thiophene scaffold remains a promising framework for the development of novel antimicrobial agents. The structure-activity relationships, though complex and dependent on the specific microbial target, highlight the importance of strategic substitutions on the thiophene ring. While a dedicated SAR study on this compound analogs is warranted, the existing data on diverse thiophene derivatives provides valuable guidance for the design of new and more effective antimicrobial compounds. Further research focusing on systematic modifications of the this compound core, coupled with detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thiophene-Derived Fungicides: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant gap in data directly pertaining to the fungicidal efficacy of compounds derived from (4-Chlorothiophen-2-yl)methanol. However, extensive research on structurally related thiophene-based fungicides provides valuable insights into their potential performance and mode of action. This guide synthesizes the existing experimental data on these related compounds to offer a comparative overview for researchers, scientists, and drug development professionals.
This analysis focuses on the fungicidal activity of various thiophene derivatives, presenting comparative data against established commercial fungicides. Detailed experimental protocols for key assays are provided, alongside a visualization of a common experimental workflow and a potential signaling pathway.
Comparative Efficacy of Thiophene-Based Fungicides
The fungicidal efficacy of novel chemical compounds is a critical determinant of their potential for development as crop protection agents. Quantitative data from various studies on thiophene derivatives are summarized below, offering a comparative perspective on their performance.
| Compound Class | Target Pathogen | EC50 (mg/L) | In Vivo Efficacy (% control) | Commercial Comparator(s) | EC50 (mg/L) / Efficacy | Reference |
| N-(thiophen-2-yl) nicotinamide | Pseudoperonospora cubensis (cucumber downy mildew) | 4a: 4.69, 4f: 1.96 | 4f (100 mg/L): 70%, 4f (200 mg/L): 79% | Diflumetorim | 21.44 | [1][2] |
| Flumorph | 7.55 / 56% (at 200 mg/L) | [1][2] | ||||
| Mancozeb | 76% (at 1000 mg/L) | [1] | ||||
| Cyazofamid | 91% (at 100 mg/L) | [1] | ||||
| Thiophene/furan-1,3,4-oxadiazole carboxamide | Sclerotinia sclerotiorum | 4i: 0.140 | 4g & 4i (200 mg/L): Effective suppression | Boscalid | 0.645 | [2] |
| 2-amino-thiophene derivative (5CN05) | Candida albicans | 70 (in ME) | - | Amphotericin B | 0.5 | [3] |
| Candida parapsilosis | 70 (in ME) | - | [3] | |||
| Cryptococcus neoformans | 2.2 (in ME) | - | [3] |
EC50: Half maximal effective concentration. ME: Microemulsion formulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the assessment of novel fungicidal compounds.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of a compound on the growth of a fungal pathogen.
-
Culture Preparation: The target fungal pathogen is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is produced.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared.
-
Assay Plate Preparation: The nutrient agar is autoclaved and cooled. Just before pouring into Petri dishes, the test compound dilutions are added to the molten agar to achieve the desired final concentrations.
-
Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate containing the test compound.
-
Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is calculated by plotting the inhibition percentages against the compound concentrations.
In Vivo Antifungal Assay (Detached Leaf or Whole Plant)
This assay evaluates the efficacy of a compound in a more realistic biological system, involving a host plant.
-
Plant Cultivation: Healthy host plants are grown under controlled greenhouse conditions to a specific developmental stage.
-
Compound Application: The test compounds are formulated into a sprayable solution (e.g., an emulsifiable concentrate). The solution is then sprayed onto the leaves of the plants until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the sprayed solution has dried, the plants are inoculated with a suspension of fungal spores or mycelial fragments.
-
Incubation: The inoculated plants are maintained in a high-humidity environment for a period sufficient to allow for infection and disease development on the control plants.
-
Disease Assessment: The severity of the disease on the treated and control plants is assessed visually. This is often done by estimating the percentage of leaf area covered by lesions.
-
Efficacy Calculation: The control efficacy of the compound is calculated based on the reduction in disease severity on the treated plants compared to the untreated control plants.
Visualizing Experimental and Biological Processes
Graphical representations of workflows and biological pathways are essential for clear communication in scientific research.
Potential Mode of Action: Succinate Dehydrogenase Inhibition
While the precise mode of action for fungicides derived from this compound is not documented, some thiophene-based fungicides have been shown to act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] SDH is a crucial enzyme in the mitochondrial electron transport chain, responsible for cellular respiration and energy production in fungi.
By binding to and inhibiting SDH, these fungicides disrupt the fungus's ability to produce ATP, the primary energy currency of the cell. This ultimately leads to a cessation of cellular processes and fungal death. The diagram above illustrates this hypothetical mechanism, where the thiophene fungicide blocks the normal function of SDH, thereby halting the electron transport chain and ATP synthesis.
Conclusion
The available evidence strongly suggests that thiophene-based compounds represent a promising class of fungicides. Derivatives of N-(thiophen-2-yl) nicotinamide and thiophene/furan-1,3,4-oxadiazole carboxamide have demonstrated significant efficacy, in some cases surpassing that of existing commercial products. Although specific data for this compound derived fungicides is currently unavailable, the broader data on related thiophene structures indicates a high potential for potent antifungal activity. Further research focused on this specific chemical family is warranted to fully elucidate its fungicidal spectrum and optimize its performance for agricultural applications. The potential for a mode of action as SDH inhibitors also presents a valuable avenue for further investigation and development.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Biological Activities of (4-Chlorothiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, compounds derived from (4-Chlorothiophen-2-yl)methanol have emerged as a promising class with significant potential in the development of novel therapeutic agents. This guide provides a comparative overview of the in-vitro biological activities of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The data presented is collated from various studies to offer a broad perspective on their potential applications.
Comparative Analysis of In-Vitro Activities
The following tables summarize the quantitative data on the biological activities of various thiophene derivatives, providing a basis for comparison of their potency. It is important to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID/Reference | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [1] |
| Thiophene Derivative 9, 12, 19 | Aspergillus fumigatus | More potent than Amphotericin B | [2] |
| Thiophene Derivative 12 | Syncephalastrum racemosum | More potent than Amphotericin B | [2] |
| Thiophene Derivative 16 | Pseudomonas aeruginosa, Escherichia coli | High activity | [2] |
| Hydroxythiophene 4a | Various bacteria | Inhibition zones 15-21 mm | [3] |
Note: Direct MIC values were not always available in the reviewed literature; some studies reported comparative potency or zones of inhibition.
Anticancer Activity
The cytotoxic effects of this compound derivatives and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Reference | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thienopyrimidine 3b | HepG2, PC-3 | 3.105, 2.15 | [4] |
| Thienopyrrole 4c | HepG2, PC-3 | 3.023, 3.12 | [4] |
| Thienopyrimidine 3g | HepG2 | 3.77 | [4] |
| Thienopyrimidine 3f | HepG2, PC-3 | 4.296, 7.472 | [4] |
| Thiophenyl hydrazone 5b | HT29 | 2.61 | [5] |
| Benzo[b]thiophene derivative | K562 | Submicromolar | [6] |
| 5-arylalkynyl-2-benzoyl thiophene | Various | Broad-spectrum cytotoxicity | [7] |
| N-acylhydrazone derivative | Various | 0.82 - 12.90 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
| Compound ID/Reference | Target Enzyme(s) | IC50 (µM) | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | [9] |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | [9] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX, COX-1 | Submicromolar | [10] |
| N-hydroxyurea derivatives (1, 2, 3) | Dual COX-2/5-LOX | - | [11] |
| 3,5-di-tert-butylphenol derivatives (5, 6) | Dual COX-2/5-LOX | - | [11] |
| "type B hydroxamic acids" (11, 12) | Dual COX-2/5-LOX | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in-vitro assays cited in this guide.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no antimicrobial agent) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
COX and LOX Enzyme Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes.
-
Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzyme is used.
-
Substrate and Compound Incubation: The enzyme is incubated with the test compound at various concentrations in a suitable buffer. The substrate (e.g., arachidonic acid) is then added to initiate the enzymatic reaction.
-
Detection of Product Formation: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured. This can be done using various methods, including spectrophotometry, fluorescence, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular pathways. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.
Experimental Workflow for Antimicrobial MIC Testing
Experimental Workflow for Anticancer IC50 Testing
Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives
Inhibition of Tubulin Polymerization by Thiophene Derivatives
Modulation of the MAPK Signaling Pathway by Thiophene Derivatives
References
- 1. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to (4-Chlorothiophen-2-yl)methanol and (5-Chlorothiophen-2-yl)methanol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Isomeric Building Blocks
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. Among the diverse array of heterocyclic scaffolds, chlorothiophene methanols serve as versatile intermediates. This guide provides a detailed, data-driven comparison of two constitutional isomers, (4-Chlorothiophen-2-yl)methanol and (5-Chlorothiophen-2-yl)methanol, focusing on their synthesis, reactivity, and applications in drug discovery.
Chemical and Physical Properties
Both this compound and (5-Chlorothiophen-2-yl)methanol share the same molecular formula (C₅H₅ClOS) and molecular weight (148.61 g/mol ).[1][2] However, the position of the chlorine atom on the thiophene ring significantly influences their chemical and physical properties, as well as their reactivity in subsequent transformations.
| Property | This compound | (5-Chlorothiophen-2-yl)methanol |
| CAS Number | 233280-30-3[1] | 74168-69-7[2] |
| Molecular Formula | C₅H₅ClOS[1] | C₅H₅ClOS[2] |
| Molecular Weight | 148.61 g/mol [1] | 148.61 g/mol [2] |
| IUPAC Name | This compound[1] | (5-chloro-2-thienyl)methanol[2] |
| Physical Form | Not specified | Liquid[2] |
Synthesis of Isomers: A Comparative Overview
The synthesis of both isomers typically involves the reduction of the corresponding chlorothiophene-2-carbaldehyde. While direct comparative studies are scarce, analysis of individual synthetic routes provides insights into their preparation.
The synthesis of (5-Chlorothiophen-2-yl)methanol often starts from 2-chlorothiophene, which undergoes formylation to yield 5-chlorothiophene-2-carbaldehyde with high selectivity and yields reported to be over 95%. Subsequent reduction of the aldehyde to the alcohol is a standard and efficient transformation.
For this compound, a common precursor is 2-acetyl-4-chlorothiophene. The synthesis of this precursor provides a starting point for the eventual preparation of the methanol derivative.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbaldehyde (Precursor to (5-Chlorothiophen-2-yl)methanol)
A preparation method for 5-chlorothiophene-2-carbaldehyde involves the reaction of 2-chlorothiophene with a formylating reagent. The reaction temperature is controlled to achieve a high yield of over 95%. The crude product can often be used in the next step without extensive purification.
Experimental Protocol: Reduction of Aldehydes to Alcohols
A general and efficient method for the reduction of aromatic aldehydes to their corresponding primary alcohols involves the use of a reducing agent such as zinc borohydride (Zn(BH₄)₂) on charcoal in a solvent like tetrahydrofuran (THF) at room temperature.[3] This method is known for its high yields, often exceeding 90%, and short reaction times.[3]
Caption: Synthesis pathway for (5-Chlorothiophen-2-yl)methanol.
Reactivity in Key Synthetic Transformations
The electronic environment of the thiophene ring, influenced by the position of the electron-withdrawing chlorine atom, dictates the reactivity of these isomers in key synthetic reactions crucial for drug development, such as cross-coupling, oxidation, and esterification.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the chloro-substituent on the thiophene ring is a key consideration. Generally, the C-Cl bond at the 5-position is more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond at the 4-position. This is due to the electronic effects of the sulfur atom and the hydroxymethyl group.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical procedure involves reacting the chlorothiophene derivative with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is heated, typically between 80-100 °C, until the starting material is consumed.
Caption: Suzuki-Miyaura coupling of chlorothiophenemethanols.
Oxidation to Aldehydes
The oxidation of the primary alcohol functionality to an aldehyde is a common and important transformation. Various reagents can be employed for this purpose, with the choice often depending on the substrate's sensitivity and the desired selectivity.
Experimental Protocol: Oxidation of Alcohols to Aldehydes
A mild and selective method for the oxidation of primary alcohols to aldehydes involves the use of reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods typically provide high yields and are compatible with a wide range of functional groups.
Fischer Esterification
Esterification of the alcohol with a carboxylic acid or its derivative is another fundamental reaction. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.
Experimental Protocol: Fischer Esterification
The alcohol is dissolved in an excess of the carboxylic acid (or a suitable solvent containing the carboxylic acid) and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux, often with removal of water to drive the equilibrium towards the ester product.
Applications in Drug Discovery and Medicinal Chemistry
The choice between this compound and (5-Chlorothiophen-2-yl)methanol in a synthetic campaign is often dictated by the desired biological activity of the target molecule.
(5-Chlorothiophen-2-yl)methanol and its derivatives are prominent in the synthesis of several pharmaceuticals. A notable example is the anticoagulant drug Rivaroxaban . The 5-chlorothiophene-2-carbonyl chloride, derived from the oxidation of (5-Chlorothiophen-2-yl)methanol, is a key intermediate in the synthesis of this widely used medication.[4]
This compound derivatives have also shown significant potential in medicinal chemistry. For instance, compounds derived from 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] These findings highlight the importance of the 4-chloro substitution pattern for developing new therapeutic agents.
Caption: Pharmaceutical applications of the isomeric scaffolds.
Conclusion
Both this compound and (5-Chlorothiophen-2-yl)methanol are valuable building blocks in organic synthesis, particularly in the realm of drug discovery. The choice of isomer is a strategic decision based on the desired synthetic outcome and the targeted biological activity. The 5-chloro isomer is well-established in the synthesis of the blockbuster drug Rivaroxaban, underscoring its industrial importance. Conversely, the 4-chloro isomer presents opportunities for the development of novel therapeutics, particularly in the areas of pain and inflammation. A thorough understanding of the distinct synthetic accessibility and reactivity profiles of these two isomers is paramount for researchers aiming to leverage their potential in the creation of new and improved chemical entities.
References
- 1. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorothiophene-2-carbaldehyde | C5H3ClOS | CID 10997182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF [scielo.org.mx]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of (4-Chlorothiophen-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for (4-Chlorothiophen-2-yl)methanol and two structurally related compounds: 2-thiophenemethanol and (4-chlorophenyl)methanol. Due to the limited availability of experimental data for this compound, this guide utilizes predicted spectroscopic data to facilitate structural confirmation through comparison with known analogs. The inclusion of detailed experimental protocols provides a framework for obtaining empirical data.
Spectroscopic Data Comparison
The structural confirmation of this compound can be achieved through a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, and by comparing these with the spectra of known compounds. The following tables summarize the expected and experimental spectroscopic data for the target compound and its analogs.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | H3 | H5 | -CH₂- | -OH |
| This compound (Predicted) | ~7.15 (d) | ~7.00 (d) | ~4.80 (s) | Variable |
| 2-Thiophenemethanol (Experimental) | 7.27 (d) | 6.97 (t) | 4.78 (s) | 2.25 (s) |
| (4-Chlorophenyl)methanol (Experimental) | 7.32 (d) | 7.28 (d) | 4.58 (s) | 2.15 (t) |
Predicted data for this compound was obtained using publicly available NMR prediction tools. Experimental data for comparative compounds was sourced from publicly available spectral databases.
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | C2 | C3 | C4 | C5 | -CH₂- |
| This compound (Predicted) | ~145 | ~125 | ~128 | ~124 | ~60 |
| 2-Thiophenemethanol (Experimental) | 143.97 | 125.24 | 126.70 | 125.24 | 59.24 |
| (4-Chlorophenyl)methanol (Experimental) | 139.9 | 128.6 | 128.6 | 133.0 | 64.2 |
Predicted data for this compound was obtained using publicly available NMR prediction tools. Experimental data for comparative compounds was sourced from publicly available spectral databases.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-O Stretch | C-Cl Stretch |
| This compound (Predicted) | 3200-3500 (broad) | ~3100 | ~1050 | ~700-800 |
| 2-Thiophenemethanol (Experimental) | 3200-3500 (broad) | ~3100 | ~1030 | - |
| (4-Chlorophenyl)methanol (Experimental) | 3200-3500 (broad) | ~3050 | ~1015 | ~750 |
Predicted IR bands are based on characteristic functional group absorptions.[1]
Table 4: Mass Spectrometry (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-CH₂OH]⁺ | Thiophene/Phenyl cation |
| This compound (Predicted) | 148/150 | 131/133 | 117/119 | 117/119 |
| 2-Thiophenemethanol (Experimental) | 114 | 97 | 83 | 83 |
| (4-Chlorophenyl)methanol (Experimental) | 142/144 | 125/127 | 111/113 | 111/113 |
Predicted fragmentation patterns are based on established fragmentation rules for similar structures.[2][3]
Experimental Protocols
To empirically validate the structure of this compound, the following experimental protocols are recommended.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using spectroscopic techniques.
References
Purity Analysis of Synthesized (4-Chlorothiophen-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (4-Chlorothiophen-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1]. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses potential impurities and alternative compounds.
Executive Summary
Data Presentation: Purity Analysis Comparison
The following table summarizes the typical performance of various analytical techniques for the purity assessment of this compound and its analogs.
| Analytical Technique | Purity Determination | Impurity Profiling | Throughput | Key Advantages |
| RP-HPLC-UV | High | Moderate | High | Robust, quantitative, widely available |
| GC-MS | High | High | Moderate | High sensitivity and specificity for volatile impurities, structural elucidation |
| ¹H-NMR | Moderate | Moderate | Low | Structural confirmation, identification of major impurities |
| ¹³C-NMR | Low | Low | Low | Confirmatory structural information |
Comparative Analysis with Alternatives
While this compound is a crucial building block, other thiophene-based intermediates are also employed in drug development. A direct comparison of purity is contingent on the specific synthetic route and purification methods employed for each. The analytical methods detailed in this guide can be applied to create a comparative purity profile for alternatives such as 2-Thiophenemethanol and 3-Thiophenemethanol. Commercial suppliers often provide these compounds with a stated purity of 98%.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from validated procedures for similar pharmaceutical intermediates and is suitable for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the thiophene ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Ionization Energy: 70 eV
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or methanol.
-
The solution can be directly injected or subjected to derivatization if non-volatile impurities are suspected.
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of the synthesized this compound and for identifying major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Standard pulse programs are typically sufficient.
Data Analysis:
-
The ¹H NMR spectrum of this compound is expected to show signals for the thiophene ring protons and the methylene protons of the methanol group.
-
The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the thiophene ring and the methanol group.
-
Impurities will present as additional peaks in the spectra, which can be identified by comparison with known spectra of potential byproducts[2][3].
Potential Impurities
The synthesis of this compound may introduce several impurities, depending on the synthetic route. Common synthetic methods for chlorothiophenes can produce isomers and polychlorinated thiophenes as byproducts[4]. If a Grignard reaction is employed for the introduction of the methanol group, unreacted starting materials and coupling byproducts are potential impurities.
Common Impurities:
-
Isomeric Chlorothiophenemethanols: (3-Chlorothiophen-2-yl)methanol, (5-Chlorothiophen-2-yl)methanol.
-
Dichlorothiophenes: Formed during the chlorination of thiophene.
-
Unreacted Starting Materials: e.g., 2,4-dichlorothiophene.
-
Byproducts from Grignard Synthesis: Biphenyl-type compounds from the coupling of the Grignard reagent.
-
Oxidation Products: (4-Chlorothiophen-2-yl)carbaldehyde or (4-Chlorothiophen-2-yl)carboxylic acid.
Mandatory Visualizations
References
A Comparative Analysis of Chlorothiophene Isomers in Drug Design: Unveiling the Impact of Chlorine Positioning
A deep dive into the comparative analysis of 2-chlorothiophene and 3-chlorothiophene isomers reveals that the seemingly subtle shift in chlorine's position on the thiophene ring can significantly influence a drug candidate's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive comparison for researchers and drug development professionals, supported by experimental data and detailed protocols, to inform the strategic incorporation of these isomers in medicinal chemistry.
The isosteric replacement of a phenyl ring with a thiophene ring is a common strategy in drug design to modulate potency and physicochemical properties. The introduction of a chlorine atom to the thiophene ring further refines these characteristics. However, the specific placement of the chlorine atom at the 2- or 3-position is a critical decision that can lead to divergent biological outcomes. This guide will explore these differences through the lens of anticancer and acetylcholinesterase inhibitory activities.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom directly impacts the electronic distribution and steric hindrance of the chlorothiophene ring, thereby influencing its interactions with biological targets.
| Property | 2-Chlorothiophene | 3-Chlorothiophene | Reference |
| Molecular Weight ( g/mol ) | 118.59 | 118.59 | [1][2] |
| Boiling Point (°C) | 128-130 | 136 | [1][2] |
| Density (g/mL at 25°C) | 1.28 | 1.284 | [1][2] |
| LogP | 2.2 | 2.2 | [1][2] |
While the basic physicochemical properties are similar, the difference in the position of the electron-withdrawing chlorine atom can affect the pKa of adjacent functional groups and the overall dipole moment of the molecule, which can, in turn, influence solubility, membrane permeability, and binding affinity.
Biological Activity: A Comparative Look at Anticancer Agents
To illustrate the impact of isomerism on biological activity, we compare the anticancer effects of chalcone derivatives containing 2-chlorothiophene and metal complexes of 3-chlorothiophene-2-carboxylic acid.
A study on a series of (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one (chalcone) derivatives highlighted their potential as anticancer agents.[3] The antiproliferative activity of these compounds was evaluated against the WiDr colorectal cancer cell line using the MTT assay.
| Compound | Ar group | IC50 (µg/mL) against WiDr cells |
| C4 | 4-methoxyphenyl | 0.77 |
| C6 | 2-chlorophenyl | 0.45 |
| Data extracted from a study on 2-chlorothiophene-based chalcones.[3] |
In a separate study, transition metal complexes of 3-chlorothiophene-2-carboxylic acid were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, including the colon cancer cell line SW480.[4] The activity was reported as a percentage of inhibition at a concentration of 10 µg/mL.
| Complex | Metal Ion | Inhibition (%) against SW480 cells |
| 4 | Cobalt(II) | 66.83 ± 1.05 |
| Data extracted from a study on 3-chlorothiophene-2-carboxylic acid complexes.[4] |
Note: A direct comparison of IC50 values is not possible due to the different experimental setups and reporting metrics. However, these data suggest that both 2- and 3-chlorothiophene derivatives can be utilized to develop potent anticancer agents. The chalcones based on 2-chlorothiophene show promising activity at sub-micromolar concentrations. The cobalt complex of 3-chlorothiophene-2-carboxylic acid also demonstrates significant inhibition of colon cancer cell growth. Further head-to-head studies are warranted to definitively determine the superior isomer for this particular scaffold and cancer type.
Signaling Pathway: p53 in Chlorothiophene-Induced Apoptosis
The anticancer activity of the 2-chlorothiophene chalcones was suggested to be mediated, in part, through the p53 signaling pathway.[3] The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis. The following diagram illustrates a simplified p53 signaling pathway.
References
- 1. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (4-Chlorothiophen-2-yl)methanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Chlorothiophen-2-yl)methanol, ensuring laboratory safety and regulatory compliance.
Hazard Profile of this compound
Understanding the intrinsic hazards of a substance is the first step toward safe handling and disposal. This compound is classified with several hazards that necessitate careful management.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
Pre-Disposal and Handling Protocols
Prior to beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste, in accordance with institutional and regulatory guidelines. As a chlorinated organic compound, it requires specific disposal pathways.
Step 1: Waste Segregation
-
This compound waste must be collected separately from non-halogenated organic waste.[2][3]
-
Do not mix this waste with other waste streams such as aqueous waste, heavy metals, or strong acids and bases.[3]
Step 2: Waste Collection
-
Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[2][3]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[2]
Step 3: Labeling the Waste Container
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2][3] Do not use abbreviations or chemical formulas.
-
Include the hazard pictograms for "Harmful" and "Irritant."
-
Maintain a log of the waste added to the container, including approximate quantities and dates.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored away from incompatible materials.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The final disposal of chlorinated organic compounds is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
